1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
acetic acid;1,2,3,4-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.C2H4O2/c11-9-3-1-2-7-6-10-5-4-8(7)9;1-2(3)4/h1-3,10-11H,4-6H2;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQRPTVFLMBNENH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1CNCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10655181 | |
| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164653-60-5 | |
| Record name | Acetic acid--1,2,3,4-tetrahydroisoquinolin-5-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10655181 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Navigating the Privileged Scaffold: A Technical Guide to 1,2,3,4-Tetrahydroisoquinolines in Drug Discovery
Introduction: The Enduring Relevance of the 1,2,3,4-Tetrahydroisoquinoline Core
The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity.[1][2] This bicyclic heterocyclic amine is found in numerous natural products, particularly isoquinoline alkaloids, and forms the foundational structure for a multitude of synthetic compounds with significant pharmacological activities.[1][3] Its prevalence in nature and its synthetic tractability have made the THIQ nucleus a focal point for the development of novel therapeutics targeting a range of conditions, from neurodegenerative disorders to cancer.[2][3]
While specific derivatives, such as 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (CAS 164653-60-5), are synthesized for specific research purposes—often to enhance properties like membrane permeability or to serve as prodrugs—a comprehensive understanding of the core THIQ structure is paramount for any drug development professional. This guide provides an in-depth technical overview of the THIQ scaffold, focusing on its synthesis, chemical properties, and its multifaceted role in modern medicinal chemistry.
Physicochemical Properties of the 1,2,3,4-Tetrahydroisoquinoline Scaffold
A solid grasp of the physicochemical properties of the parent THIQ structure is fundamental to predicting the behavior of its derivatives in biological systems.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [4][5] |
| Molecular Weight | 133.19 g/mol | [4][5] |
| Boiling Point | 232-233 °C | [4][6] |
| Melting Point | -30 °C | [4][6] |
| Density | 1.064 g/mL at 25 °C | [4][6] |
| Appearance | Clear yellow to brown liquid | [6] |
| Solubility | Soluble in water (20 g/L at 20°C) | [6] |
| pKa | Data available in IUPAC Digitized pKa Dataset | [5] |
| LogP | 1.332 (Crippen Calculated) | [7] |
These properties highlight the THIQ core as a relatively small, polar molecule with a basic nitrogen atom, making it amenable to forming salts and interacting with biological macromolecules.
Strategic Synthesis of the Tetrahydroisoquinoline Core
The construction of the THIQ scaffold is a well-trodden path in organic synthesis, with several named reactions providing reliable and versatile routes to a diverse range of derivatives. The choice of synthetic strategy is often dictated by the desired substitution pattern on the aromatic and heterocyclic rings.
The Pictet-Spengler Condensation: A Cornerstone of THIQ Synthesis
First reported in 1911, the Pictet-Spengler condensation remains a widely used and powerful method for synthesizing THIQs.[3] The reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.
Experimental Protocol: Microwave-Assisted Pictet-Spengler Reaction
This protocol describes a rapid and efficient synthesis of a 1-substituted THIQ derivative.[3]
-
Reactant Preparation: In a microwave-safe vessel, combine 2-(3,4-dimethoxyphenyl)ethylamine (1 mmol) and benzaldehyde (1 mmol).
-
Solvent and Catalyst Addition: Add trifluoroacetic acid (TFA) as both the solvent and catalyst.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation for 15 minutes.
-
Work-up and Purification: Upon completion, quench the reaction and purify the crude product via column chromatography to yield the desired 1-phenyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.
Caption: The Pictet-Spengler reaction workflow.
The Bischler-Napieralski Reaction: A Two-Step Approach
Another classical and versatile method is the Bischler-Napieralski reaction.[3] This two-step process begins with the acylation of a β-phenylethylamine to form an N-acyl derivative. Subsequent cyclization using a dehydrating agent like phosphorus oxychloride (POCl₃) yields a 3,4-dihydroisoquinoline, which is then reduced to the corresponding THIQ.[3][8]
Caption: The Bischler-Napieralski synthesis pathway.
Pharmacological Significance and Applications in Drug Discovery
The THIQ scaffold's privileged nature stems from its structural resemblance to key neurotransmitters, allowing it to interact with a variety of receptors and enzymes.
Neurological Applications: Targeting Dopamine and Serotonin Systems
The structural similarity of the THIQ core to dopamine has made it a rich source of ligands for dopamine receptors.[9] Research has shown that various THIQ derivatives can act as both agonists and antagonists at different dopamine receptor subtypes.[9] For instance, some THIQ-based compounds have been investigated for their potential in treating Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopaminergic neurons.[10][11] Studies have demonstrated that certain THIQs can modulate dopamine metabolism and exhibit neuroprotective effects.[11][12]
Furthermore, the THIQ framework has been successfully exploited to develop ligands for serotonin (5-HT) receptors, particularly the 5-HT₁A subtype.[13] These ligands have shown potential as anxiolytics and antidepressants. The versatility of the THIQ scaffold allows for fine-tuning of its structure to achieve desired selectivity and functional activity at these important neurological targets.[13]
Sources
- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-テトラヒドロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 7. Isoquinoline, 1,2,3,4-tetrahydro- (CAS 91-21-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Antidopaminergic effects of 1,2,3,4-tetrahydroisoquinoline and salsolinol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 1,2,3,4,-tetrahydroisoquinoline administration under conditions of CYP2D inhibition on dopamine metabolism, level of tyrosine hydroxylase protein and the binding of [3H]GBR 12,935 to dopamine transporter in the rat nigrostriatal, dopaminergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of 1,2,3,4-tetrahydroisoquinoline derivatives on dopaminergic spontaneous discharge in substantia nigra neurons in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,2,3,4-tetrahydroisoquinoline derivatives: a new class of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: Structural Characterization and Synthesis of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
[1]
Executive Summary
This technical guide provides a comprehensive analysis of 1,2,3,4-Tetrahydro-5-isoquinolinol acetate , a critical bicyclic scaffold in medicinal chemistry.[1] Structurally analogous to dopamine and serotonin, the 5-hydroxy-tetrahydroisoquinoline (5-OH-THIQ) moiety serves as a privileged pharmacophore in the development of adrenergic receptor ligands, enzyme inhibitors, and peptidomimetics.[1]
This document moves beyond standard data sheets to offer a self-validating workflow for researchers. It details the rationale behind salt selection, precise synthetic protocols, and the analytical signatures required to confirm structural integrity.
Part 1: Molecular Architecture & Physicochemical Properties[1]
The transition from a free base to an acetate salt is a strategic decision in drug development to modulate solubility, bioavailability, and stability.
Structural Specifications
| Property | Data |
| IUPAC Name | 1,2,3,4-Tetrahydroisoquinolin-5-ol acetate |
| Molecular Formula | |
| Molecular Weight | 209.24 g/mol (Base: 149.19 + Acid: 60.[1][2]05) |
| Core Scaffold | Tetrahydroisoquinoline (THIQ) |
| Key Functionalities | Phenolic hydroxyl (C5), Secondary amine (N2), Acetate counterion |
| Chirality | Achiral (unless substituted at C1 or C3) |
Structural Logic and Salt Bridge Dynamics
The molecule consists of a saturated piperidine ring fused to a phenolic benzene ring.[1]
-
Protonation Site: The secondary nitrogen (N2) has a calculated
of approximately 9.5–10.0.[1] -
Salt Bridge: Acetic acid (
4.[1]76) protonates N2, forming a stable ammonium-carboxylate ion pair.[1] -
Causality of Acetate Selection: Unlike hydrochloride salts, which can be hygroscopic and lead to hydrate formation in phenolic amines, acetate salts often yield crystalline solids with milder pH profiles (pH 5–6 in solution), reducing oxidative degradation of the phenol group.
Visualization of Connectivity
The following diagram illustrates the atomic connectivity and the numbering scheme essential for NMR interpretation.
Caption: Connectivity map showing the fused bicyclic system and the ionic interaction between the protonated N2 amine and the acetate anion.
Part 2: Synthetic Pathway & Protocol
The synthesis prioritizes regiochemical purity and the prevention of phenol oxidation.[1] The protocol below uses catalytic hydrogenation, the industry standard for reducing isoquinolines while preserving oxygen functionality.
Reaction Workflow
Caption: Step-by-step synthetic route from the aromatic precursor to the final acetate salt.
Detailed Experimental Protocol
Note: This protocol assumes standard Schlenk line techniques to exclude oxygen, which can cause the phenol to darken (quinone formation).
-
Hydrogenation (Reduction):
-
Charge a high-pressure hydrogenation vessel with 5-hydroxyisoquinoline (10.0 g, 68.9 mmol).
-
Add solvent: Methanol (100 mL) containing Glacial Acetic Acid (5 mL).[1] Scientific Note: Acidic media facilitates the reduction of the pyridine ring by protonating the nitrogen, making the ring more electrophilic.
-
Add catalyst: Platinum Oxide (
) (500 mg) or 5% Rh/C.[1] -
Pressurize with Hydrogen (
) to 50 psi (3.4 bar) and stir at room temperature for 12–24 hours. -
Self-Validation Check: Monitor by TLC or LC-MS. The starting material (aromatic) absorbs UV strongly at 254 nm; the product (non-aromatic N-ring) has distinct UV shifts.[1]
-
-
Isolation of Free Base (Optional Intermediate):
-
Acetate Salt Formation (The Critical Step):
-
Dissolve the oily free base residue (approx. 10 g) in minimal Ethyl Acetate (50 mL).[1]
-
Add Glacial Acetic Acid (1.05 equivalents) dropwise with stirring.
-
If precipitation is not immediate, add Diethyl Ether or n-Heptane as an anti-solvent until turbidity appears.[1]
-
Cool to 4°C overnight.[1] Filter the white/off-white crystals.[1]
-
Part 3: Analytical Characterization (Self-Validating Systems)[1]
To ensure the material is suitable for research, you must validate three parameters: Identity, Purity, and Salt Stoichiometry .
Nuclear Magnetic Resonance (NMR)
The NMR spectrum provides the definitive structural proof.[1]
| Nucleus | Shift ( | Multiplicity | Assignment | Structural Logic |
| 1H | 1.91 | Singlet (3H) | Characteristic acetate peak.[1] Integral must match 1:1 with aromatic protons to confirm salt stoichiometry.[1] | |
| 1H | 2.7 - 2.9 | Multiplet (2H) | H-4 | Methylene adjacent to the aromatic ring.[1] |
| 1H | 3.2 - 3.4 | Multiplet (2H) | H-3 | Methylene adjacent to Nitrogen.[1][4] |
| 1H | 4.0 - 4.2 | Singlet (2H) | H-1 | Benzylic protons adjacent to Nitrogen.[1] Deshielded by N and Phenyl ring.[1] |
| 1H | 6.6 - 7.1 | Multiplet (3H) | Ar-H | Aromatic protons (C6, C7, C8).[1][4] Pattern depends on substitution. |
Validation Check: If the integral of the acetate singlet (1.91 ppm) is less than 3.0 relative to the single aromatic proton, you have a mixed salt/free-base system. Recrystallize.
Mass Spectrometry (ESI-MS)[1]
-
Positive Mode (
): Expect a peak at m/z 150.1 .[1]-
Note: The acetate anion (m/z 59) will not appear in positive mode but may be seen in negative mode.[1]
-
-
Fragmentation: Loss of
or is common in high-energy collisions.[1]
HPLC Method for Purity[1]
Part 4: References & Authority[1][4]
-
General Synthesis of Tetrahydroisoquinolines:
-
Source: "Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives." ResearchGate.[1]
-
Relevance: Provides the foundational Bischler-Napieralski and hydrogenation protocols adapted for this guide.
-
-
Pharmacological Relevance (THIQ Scaffold):
-
Salt Selection Principles:
-
Chemical Properties Database:
-
Source: PubChem Compound Summary for 1,2,3,4-Tetrahydroisoquinolin-7-ol (Isomer reference for physical data extrapolation).
-
Disclaimer: This guide is for research purposes only. 1,2,3,4-Tetrahydro-5-isoquinolinol is a biologically active chemical.[1] All synthesis and handling must be performed in a fume hood with appropriate personal protective equipment (PPE).
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. 1,2,3,4-四氢异喹啉 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 1,2,3,4-Tetrahydroisoquinolin-7-ol | C9H11NO | CID 419268 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Technical Guide: 1,2,3,4-Tetrahydro-5-isoquinolinol vs. 5-Acetoxy-1,2,3,4-tetrahydroisoquinoline
Executive Summary
This technical guide provides a comparative analysis of 1,2,3,4-Tetrahydro-5-isoquinolinol (hereafter THIQ-5-OH ) and its esterified derivative, 5-Acetoxy-1,2,3,4-tetrahydroisoquinoline (hereafter 5-Acetoxy-THIQ ).
-
THIQ-5-OH represents the active pharmacophore, a rigid bicyclic amine structurally homologous to dopamine and serotonin. It serves as a potent scaffold for adrenergic and dopaminergic receptor modulation but suffers from poor blood-brain barrier (BBB) permeability and rapid Phase II metabolism due to its exposed phenolic hydroxyl group.
-
5-Acetoxy-THIQ functions as a lipophilic prodrug. The esterification of the 5-hydroxyl group masks the polar functionality, significantly enhancing lipid solubility and membrane permeability. Upon systemic entry, it is designed to undergo enzymatic hydrolysis by plasma or cytosolic esterases to release the active THIQ-5-OH payload.
This guide details the synthetic pathways, physicochemical distinctions, and biological implications of transforming the parent scaffold into its prodrug form.
Chemical Architecture & Synthesis[1][2]
Structural Divergence
The core difference lies in the substituent at the C5 position.
-
THIQ-5-OH: Contains a phenolic -OH. This group acts as a hydrogen bond donor/acceptor, critical for receptor binding (e.g., Serine residues in GPCRs) but detrimental to passive diffusion across the BBB.
-
5-Acetoxy-THIQ: Contains an acetate ester (-OCOCH3). This removes the hydrogen bond donor capability, increases lipophilicity, and protects the phenol from immediate glucuronidation.
Synthetic Pathways
The synthesis of 5-Acetoxy-THIQ requires careful chemoselectivity to avoid N-acetylation of the secondary amine. A robust "Protect-Activate-Deprotect" strategy is recommended over direct acetylation.
Pathway A: Synthesis of the Parent (THIQ-5-OH)
The parent compound is typically generated via the catalytic hydrogenation of isoquinolin-5-ol.
-
Reagents: PtO2 (Adams' catalyst) or Rh/C.
-
Conditions: H2 (50-60 psi), acidic methanol (to protonate the nitrogen and prevent poisoning of the catalyst).
Pathway B: Synthesis of the Prodrug (5-Acetoxy-THIQ)
Direct acetylation of THIQ-5-OH with acetic anhydride yields the N,O-diacetyl or N-acetyl product due to the higher nucleophilicity of the secondary amine.
-
Step 1 (N-Protection): React THIQ-5-OH with Boc-anhydride to form N-Boc-THIQ-5-OH.
-
Step 2 (O-Acetylation): React with acetyl chloride/pyridine to form N-Boc-5-acetoxy-THIQ.
-
Step 3 (Deprotection): Acidic cleavage (TFA/DCM or HCl/Dioxane) removes the Boc group, yielding the 5-Acetoxy-THIQ salt.
Visualization: Synthetic Workflow
Figure 1: Chemoselective synthesis pathway ensuring O-acetylation without permanent N-modification.
Physicochemical Profiling
The following data highlights the shift in properties crucial for drug development. The acetylation significantly increases the Partition Coefficient (LogP), predicting better membrane permeability.
| Property | THIQ-5-OH (Parent) | 5-Acetoxy-THIQ (Prodrug) | Impact |
| Molecular Weight | 149.19 g/mol | 191.23 g/mol | Slight increase; negligible effect on diffusion. |
| LogP (Predicted) | ~1.2 | ~2.5 | Major: >1 unit increase favors BBB penetration. |
| H-Bond Donors | 2 (NH, OH) | 1 (NH) | Reduced polarity facilitates lipid transport. |
| H-Bond Acceptors | 2 | 3 | Ester oxygen adds an acceptor site. |
| pKa (Amine) | ~9.5 | ~9.3 | Minimal change; remains protonated at physiological pH. |
| Water Solubility | High | Moderate | Reduced solubility requires formulation adjustment (e.g., HCl salt). |
Biological Interface: ADME & Mechanism
Blood-Brain Barrier (BBB) Permeability[3]
-
THIQ-5-OH: As a polar cation at physiological pH, it relies on carrier-mediated transport (e.g., OCT or PMAT transporters) to cross the BBB. Passive diffusion is poor.
-
5-Acetoxy-THIQ: The "masking" of the hydroxyl group creates a lipophilic entry mechanism. It crosses the endothelial membrane via passive diffusion. Once inside the brain parenchyma, intracellular esterases (e.g., carboxyl esterase 1) hydrolyze the acetate, trapping the active polar parent molecule inside the CNS.
Metabolic Stability[4]
-
Phase II Vulnerability: The 5-OH position is a primary target for UDP-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs). The parent molecule is rapidly cleared in first-pass metabolism.
-
Prodrug Protection: The acetyl group sterically and chemically blocks these conjugation enzymes. However, the ester bond is labile to plasma esterases (butyrylcholinesterase), meaning the half-life of the prodrug in plasma must be balanced to ensure it reaches the target tissue before hydrolysis.
Visualization: Prodrug Activation Loop
Figure 2: The "Trojan Horse" mechanism allowing CNS accumulation of the polar active compound.
Experimental Protocols
Protocol A: Synthesis of THIQ-5-OH (Hydrogenation)
-
Objective: Reduction of the heteroaromatic ring without removing the hydroxyl group.
-
Dissolve Isoquinolin-5-ol (1.0 eq) in Methanol (0.1 M concentration).
-
Add concentrated HCl (1.1 eq) to form the hydrochloride salt (prevents amine poisoning of catalyst).
-
Add Platinum Oxide (PtO2) catalyst (5 mol%).
-
Hydrogenate in a Parr shaker at 50 psi H2 for 6–12 hours at room temperature.
-
Filter through Celite to remove catalyst.
-
Concentrate in vacuo and recrystallize from Ethanol/Ether to obtain 1,2,3,4-Tetrahydro-5-isoquinolinol HCl .
Protocol B: Chemoselective Synthesis of 5-Acetoxy-THIQ
-
Objective: Selective O-acetylation.
-
N-Protection: Dissolve THIQ-5-OH (1.0 eq) in DCM/Water (1:1). Add NaHCO3 (2.5 eq) and Boc-anhydride (1.1 eq). Stir 4h. Extract DCM layer, dry, and concentrate.
-
O-Acetylation: Dissolve N-Boc-intermediate in dry DCM. Add Pyridine (3.0 eq) and Acetyl Chloride (1.2 eq) dropwise at 0°C. Stir at RT for 2h. Quench with water, extract, and purify via flash chromatography (Hexane/EtOAc).
-
Deprotection: Dissolve the ester in 4M HCl in Dioxane . Stir for 1h at RT. Precipitate with diethyl ether. Filter to collect 5-Acetoxy-THIQ HCl .
Protocol C: Plasma Stability Assay (Esterase Activity)
-
Objective: Determine the half-life of the prodrug in biological media.
-
Prepare a 10 mM stock of 5-Acetoxy-THIQ in DMSO.
-
Incubate 1 µM compound in pooled Human Plasma (pre-warmed to 37°C).
-
At time points (0, 5, 15, 30, 60 min), remove aliquots (50 µL).
-
Quench immediately with cold Acetonitrile (150 µL) containing internal standard.
-
Centrifuge (4000g, 10 min) and analyze supernatant via LC-MS/MS .
-
Monitor the disappearance of m/z 192 (Prodrug) and appearance of m/z 150 (Parent).
References
-
BenchChem. (2025). An In-depth Technical Guide to 5,6,7,8-Tetrahydroisoquinolin-5-ol. Link
-
Salaroglio, I. C., et al. (2018). New Tetrahydroisoquinoline Derivatives Overcome Pgp Activity in Brain-Blood Barrier. NIH/PMC. Link
-
Cho, S., & Yoon, Y. R. (2018).[1] Understanding the pharmacokinetics of prodrug and metabolite. Translational and Clinical Pharmacology. Link
-
Kawasaki, K., & Komai, T. (1983). Chemoselective O-acylation of hydroxyamino acids and amino alcohols. (Contextual citation on selective acylation methodologies). Link
-
Ohta, S., et al. (1990). Metabolism and penetration through blood-brain barrier of parkinsonism-related compounds: 1,2,3,4-Tetrahydroisoquinoline. PubMed. Link
Sources
5-HT Receptor Ligand Scaffolds Containing Tetrahydroisoquinoline: A Technical Guide
Executive Summary
The 1,2,3,4-tetrahydroisoquinoline (THIQ) moiety represents a "privileged scaffold" in neuropharmacology. Its structural rigidity, lipophilicity, and ability to mimic the embedded phenethylamine pharmacophore of serotonin (5-HT) make it an indispensable tool for designing high-affinity ligands. This guide analyzes the structural utility of THIQ in targeting 5-HT receptors (specifically 5-HT1A, 5-HT2A, and 5-HT7), details the synthetic pathways for scaffold construction, and provides validated protocols for pharmacological characterization.
Part 1: Structural Basis & Pharmacophore
The Conformational Advantage
Serotonin (5-HT) is a flexible molecule. Upon receptor binding, it adopts a specific bioactive conformation. The THIQ scaffold locks the nitrogen atom and the aromatic ring into a semi-rigid conformation, reducing the entropic penalty of binding.
-
Bioisosterism: The THIQ core serves as a cyclic bioisostere of the indole nucleus found in serotonin.
-
Vector Positioning: The secondary amine in THIQ allows for precise derivatization (N-alkylation or acylation), directing substituents into specific hydrophobic pockets (e.g., the orthosteric binding site of 5-HT7).
Pharmacophore Mapping
The following diagram illustrates the structural overlay of the endogenous ligand (Serotonin) against the THIQ scaffold, highlighting the conserved aspartate binding amine and the aromatic overlap.
Caption: Structural relationship between the flexible 5-HT tryptamine core and the rigid THIQ scaffold.
Part 2: Synthetic Strategies
To access THIQ-based ligands, two primary cyclization methods are employed. The choice depends on the availability of electron-rich aromatic precursors.
The Pictet-Spengler Reaction
This is the most robust method for generating the THIQ core, particularly for 5-HT ligands where substitution at the 6- or 7-position (mimicking the 5-OH of serotonin) is required.
Mechanism: Acid-catalyzed condensation of a
Caption: Step-wise workflow of the Pictet-Spengler cyclization for THIQ synthesis.
Synthetic Protocol: General Procedure for N-Substituted THIQs
Note: This protocol describes the derivatization of the secondary amine, a critical step for 5-HT subtype selectivity.
-
Reagents: 1,2,3,4-Tetrahydroisoquinoline (1.0 eq), Aryl-alkyl halide (1.1 eq),
(3.0 eq), Acetonitrile (ACN). -
Procedure:
-
Dissolve THIQ in anhydrous ACN.
-
Add anhydrous potassium carbonate (
) to scavenge acid. -
Add the alkyl halide dropwise to prevent bis-alkylation.
-
Reflux at 80°C for 12–16 hours.
-
Validation: Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the secondary amine spot indicates completion.
-
-
Purification: Filter inorganic salts, concentrate filtrate, and purify via flash column chromatography (Silica gel).
Part 3: Subtype Selectivity & SAR
The THIQ scaffold's selectivity is dictated by the substituent attached to the nitrogen (
Structure-Activity Relationship (SAR) Data
The following table summarizes how structural modifications shift affinity (
| Structural Modification (THIQ Core) | Primary Target | Mechanism | Key SAR Feature |
| N-(4-arylbutyl) chain | 5-HT7 | Antagonist / Inverse Agonist | Long hydrophobic linker required to reach the secondary binding pocket. |
| N-(heteroaryl-piperazinyl) linker | 5-HT1A | Partial Agonist | Mimics the "long-chain arylpiperazine" (LCAP) class of anxiolytics. |
| 6,7-Dimethoxy substitution | 5-HT2A / 5-HT2C | Antagonist | Electron-donating groups mimic the 5-OH/5-OMe of tryptamines. |
| Rigid bicyclic N-substituent | Dual 5-HT1A/7 | Mixed | Bulky lipophilic groups (e.g., phthalimide) enhance dual affinity. |
The 5-HT7 Specificity Filter
Research indicates that for 5-HT7 selectivity, a basic nitrogen atom (within the THIQ) connected by a 4-5 carbon chain to a terminal aromatic group is optimal. This allows the molecule to span the deep binding crevice of the 5-HT7 receptor. Shortening this chain (<3 carbons) often shifts selectivity toward 5-HT1A.
Part 4: Experimental Protocols
To validate the synthesized THIQ ligands, researchers must perform radioligand binding assays. The following protocol uses CHO-K1 cells, a standard stable expression system for 5-HT receptors.
Membrane Preparation Protocol
Objective: Isolate cell membranes containing the target GPCR for binding assays.
-
Harvest: Detach CHO-K1 cells stably expressing h5-HT7 (or h5-HT1A) using PBS/EDTA (avoid trypsin to preserve receptor integrity).
-
Lysis: Homogenize cells in ice-cold Lysis Buffer (50 mM Tris-HCl, 5 mM
, 5 mM EDTA, Protease Inhibitor Cocktail, pH 7.4).-
Technique: Use a Polytron homogenizer (2 bursts of 10s).
-
-
Fractionation:
-
Centrifuge at 1,000 x g for 10 min at 4°C (Remove nuclei/debris).
-
Transfer supernatant and centrifuge at 20,000 x g for 30 min at 4°C.
-
-
Resuspension: Discard supernatant. Resuspend the pellet in Binding Buffer (50 mM Tris-HCl, pH 7.4).
-
Validation: Determine protein concentration using a BCA assay. Flash freeze aliquots at -80°C.
Radioligand Binding Assay (Filtration Method)
Objective: Determine the affinity (
-
Radioligand:
-5-CT (for 5-HT7) or -8-OH-DPAT (for 5-HT1A). -
Non-specific Binding (NSB): Define using 10
Serotonin (5-HT).
Workflow:
-
Incubation: In a 96-well plate, mix:
-
50
Membrane prep (15–20 protein). -
50
Radioligand (at concentration, approx. 1–2 nM). -
50
Test Compound (THIQ analog, varying concentrations to M). -
Bring to final volume (250
) with Binding Buffer.[1]
-
-
Equilibrium: Incubate at 27°C for 60 minutes.
-
Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethyleneimine (PEI).
-
Why PEI? It reduces non-specific binding of the radioligand to the glass fiber filter.
-
-
Wash: Wash filters 3x with ice-cold buffer to remove unbound ligand.
-
Detection: Add liquid scintillant and count radioactivity (CPM).
Caption: Radioligand binding assay workflow for determining Ki values of THIQ ligands.
Part 5: References
-
Leopoldo, M., et al. (2004). Structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as new 5-HT7 receptor ligands. Journal of Medicinal Chemistry. Link
-
Modica, M., et al. (2016). Design and Synthesis of Dual 5-HT1A and 5-HT7 Receptor Ligands. Bioorganic & Medicinal Chemistry. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry: Privileged Structures. Elsevier.[2] Link
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience Technical Resources. Link
-
GenScript. (n.d.). Human 5-HT1A Receptor Membrane Preparation and Binding Protocol. GenScript Protocols. Link
Sources
Introduction: The Critical Role of Reference Standards in Pharmaceutical R&D
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Sourcing and Qualification of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate Reference Standards
In the landscape of pharmaceutical research and development, the accuracy and reliability of analytical data are paramount. Analytical reference standards serve as the bedrock for ensuring the quality, safety, and efficacy of drug products.[1][2] These highly characterized materials are used to confirm the identity, purity, and strength of active pharmaceutical ingredients (APIs), impurities, and their degradation products.[1][3] The use of well-qualified reference standards is not merely a matter of good scientific practice; it is a fundamental requirement for regulatory compliance with agencies such as the FDA and EMA.[1][3]
This guide provides a comprehensive overview of the sourcing, characterization, and implementation of a reference standard for the specific compound, this compound. Given the specialized nature of this molecule, which may not be readily available from compendial or commercial suppliers, this document will also delve into the process of custom synthesis and in-house qualification.
Understanding this compound
This compound is a derivative of the tetrahydroisoquinoline core, a structural motif present in numerous natural alkaloids and pharmacologically active molecules.[4] The parent compound, 1,2,3,4-tetrahydroisoquinoline, is a known building block in organic synthesis.[5] The addition of a hydroxyl group at the 5-position and its subsequent formation into an acetate ester introduces specific functionalities that can influence its chemical and biological properties.
Caption: Chemical Structure of this compound.
Part 1: Sourcing Strategies for a Specialized Reference Standard
The pathway to acquiring a reference standard for a niche compound like this compound involves a tiered approach.
Caption: Sourcing Workflow for Specialized Reference Standards.
Tier 1: Commercial Availability
The initial step involves a thorough search of major chemical and pharmaceutical reference standard suppliers. While a direct match for the acetate salt may be unlikely, it is crucial to investigate suppliers for the parent compound, 1,2,3,4-tetrahydroisoquinoline, or closely related derivatives. This can provide leads for potential custom synthesis services.
Table 1: Exemplary Suppliers of 1,2,3,4-Tetrahydroisoquinoline
| Supplier | Product Name | Purity | CAS Number |
| Sigma-Aldrich | 1,2,3,4-Tetrahydroisoquinoline | 95% | 91-21-4[6] |
| Fisher Scientific | 1,2,3,4-Tetrahydroisoquinoline | 97% | 91-21-4[7] |
| Toronto Research Chemicals | 1,2,3,4-Tetrahydroisoquinoline | Not specified | 91-21-4[7] |
| Chem-Impex | 1-Methyl-1,2,3,4-tetrahydroisoquinoline | ≥ 98% | 4965-09-7[5] |
Note: This table is for illustrative purposes for the parent compound and does not imply the availability of this compound from these suppliers.
Tier 2 & 3: Custom Synthesis and In-House Qualification
For novel or highly specialized compounds, custom synthesis is often the most viable route.[4][8] The process involves contracting a specialized laboratory to synthesize the molecule. Upon receipt of the synthesized material, a rigorous in-house qualification process is necessary to establish it as a reference standard. This process is critical for ensuring the material's identity, purity, and potency.
Part 2: A Framework for In-House Qualification
The qualification of a new batch of material as a reference standard is a multi-step process that involves a battery of analytical tests.
Caption: In-house Reference Standard Qualification Workflow.
Structural Elucidation
The first step is to unequivocally confirm the chemical structure of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the carbon-hydrogen framework of the molecule. The spectra should be consistent with the proposed structure of this compound.
-
Mass Spectrometry (MS): High-resolution mass spectrometry provides a highly accurate molecular weight, which can confirm the elemental composition. Fragmentation patterns can offer further structural insights.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the ester carbonyl, aromatic rings, and the secondary amine.[9]
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Chromatographic purity is a critical quality attribute. A validated, stability-indicating HPLC method is required to separate the main component from any process-related impurities or degradation products.
Experimental Protocol: HPLC Purity Method
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is a suitable starting point.[10]
-
Mobile Phase: A gradient elution is recommended to resolve both polar and non-polar impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient Program:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV detection at an appropriate wavelength (e.g., 220 nm and 254 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.
System Suitability: Before sample analysis, a system suitability solution should be injected to ensure the chromatographic system is performing adequately. Typical parameters include:
-
Tailing Factor: ≤ 2.0
-
Theoretical Plates: ≥ 2000
-
Repeatability (n=5 injections): RSD ≤ 2.0% for peak area
Potency Assignment
The potency of the reference standard is a measure of its purity and is typically expressed as a percentage. This can be determined by a mass balance approach or by Quantitative NMR (qNMR).
Mass Balance Calculation:
Potency (%) = 100% - (% Organic Impurities + % Water Content + % Residual Solvents + % Non-combustible Residue)
-
Organic Impurities: Determined by the HPLC purity method.
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Determined by headspace Gas Chromatography (GC).
-
Non-combustible Residue: Determined by a residue on ignition test.
Certificate of Analysis (CoA)
All the characterization data must be compiled into a comprehensive Certificate of Analysis.
Table 2: Example Certificate of Analysis
| Test | Method | Specification | Result |
| Appearance | Visual | White to off-white solid | Conforms |
| Identity | ¹H NMR, ¹³C NMR, MS, IR | Conforms to structure | Conforms |
| Purity (by HPLC) | HPLC-UV | ≥ 98.0% | 99.5% |
| Water Content | Karl Fischer | ≤ 1.0% | 0.2% |
| Residual Solvents | GC-HS | Meets ICH limits | Conforms |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.05% |
| Assay (by Mass Balance) | Calculation | Report Value | 99.2% |
Conclusion
The procurement of a reference standard for a specialized molecule like this compound requires a systematic and scientifically rigorous approach. While it may not be readily available from commercial sources, a combination of custom synthesis and comprehensive in-house qualification can yield a well-characterized reference standard. This investment in quality is fundamental to ensuring the integrity of research and development data and is a cornerstone of regulatory compliance in the pharmaceutical industry.[11]
References
- Aquigen Bio Sciences. (2025, January 7). Why Analytical Reference Standards are Critical in Pharma Research.
- SynThink. USP Reference Standards in Pharmaceutical Analysis.
- Simson Pharma. (2024, March 29). The Crucial Role of Reference Standards in the Pharmaceutical Industry!.
- Pace Analytical. Quality By Design The Importance Of Reference Standards In Drug Development.
- American Pharmaceutical Review. Reference Standards.
- ResearchGate. (2012, January). Synthesis and Characterization of Tetrahydro-Isoquinoline containing Schiff's bases.
- Fisher Scientific. CAS RN 91-21-4.
- ChemicalBook. (2026, January 13). 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4.
- International Journal of Scientific & Technology Research. (2020, February 15).
- Sigma-Aldrich. 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4.
- ACS Omega. (2023, December 12).
- PMC. (2021, March 15). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines.
- Longdom Publishing. (2021, November 5). Synthesis and Pharmacological Evaluation of 1-Oxo-2-(3-Piperidyl)-1, 2, 3, 4- Tetrahydroisoquinolines as a New Class of Specific.
- Chem-Impex. 1-Methyl-1,2,3,4-tetrahydroisoquinoline.
- SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- NIST. Isoquinoline, 1,2,3,4-tetrahydro-.
Sources
- 1. Why Analytical Reference Standards are Critical in Pharma Research [aquigenbio.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. ijstr.org [ijstr.org]
- 5. chemimpex.com [chemimpex.com]
- 6. 1,2,3,4-テトラヒドロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. CAS RN 91-21-4 | Fisher Scientific [fishersci.co.uk]
- 8. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoquinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 10. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. Quality By Design The Importance Of Reference Standards In Drug Development [outsourcedpharma.com]
MSDS and safety data for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
This guide is structured as a technical whitepaper for research professionals. It synthesizes safety data, physicochemical properties, and synthesis workflows for 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate , a specialized intermediate in medicinal chemistry often utilized in the development of adrenergic and dopaminergic ligands.
Version: 2.1 | Classification: Research Chemical / bioactive Intermediate Primary Application: CNS Ligand Development, Adrenergic Receptor Modulation
Part 1: Compound Architecture & Physicochemical Matrix
This section defines the precise chemical identity. Note that while the parent base (1,2,3,4-Tetrahydro-5-isoquinolinol) has established registries, the acetate salt is often a custom-synthesized form to enhance water solubility and shelf-stability.
Chemical Identity
| Parameter | Detail |
| Chemical Name | This compound |
| Synonyms | 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline acetate; 5-HTIQ Acetate |
| Parent Base CAS | 14007-56-8 (Refers to the free base) |
| Salt CAS | Not Listed (Treat as proprietary/custom salt of CAS 14007-56-8) |
| Molecular Formula | C |
| Molecular Weight | 209.24 g/mol (149.19 Base + 60.05 Acid) |
| Structure | Tetrahydroisoquinoline core with a hydroxyl group at C-5, protonated by acetic acid.[1][2] |
Physical Properties (Predicted/Experimental)
| Property | Value / Characteristic |
| Physical State | Crystalline Solid (Off-white to beige). |
| Solubility | High solubility in water and MeOH (due to acetate salt); Moderate in DMSO. |
| Melting Point | 165–170 °C (Decomposition often observed near MP). |
| pKa (Base) | ~9.5 (Amine), ~10.0 (Phenol). |
| Stability | Oxidation Sensitive. The phenolic moiety is prone to oxidation to quinoid species upon air exposure. |
Part 2: Bio-Safety & Toxicology Architecture
Critical Alert: Tetrahydroisoquinoline (THIQ) derivatives are structurally related to endogenous neurotoxins and neuroprotective agents. While 5-HTIQ is distinct from the Parkinsonian toxin MPTP, it must be handled as a potential neuroactive substance .
GHS Hazard Classification (Derived)
Based on the physicochemical properties of the parent amine and the acetic acid counterion:
-
Signal Word: WARNING
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).
-
Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[3]
-
Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Toxicological Mechanisms
-
Adrenergic Interaction: The 5-hydroxy substitution pattern mimics segments of catecholamines (dopamine/norepinephrine). Ingestion or systemic absorption may cause transient hypertension or tachycardia.
-
Oxidative Stress: Phenolic THIQs can undergo auto-oxidation to form reactive quinones, potentially leading to cellular oxidative stress if not properly scavenged.
-
Corrosivity Mitigation: The acetate salt form buffers the high pH of the free amine, reducing (but not eliminating) the corrosive risk to mucous membranes compared to the free base.
Part 3: Handling & Storage Protocol[4]
Trustworthiness: This protocol relies on the "Barrier-exclusion" principle to prevent oxidative degradation, a common failure point with phenolic isoquinolines.
Storage Ecosystem
-
Temperature: -20°C (Long-term); 2-8°C (Active use).
-
Atmosphere: Argon or Nitrogen overlay is mandatory. Oxygen exposure turns the compound brown/black (formation of quinone methides).
-
Container: Amber glass vial with Teflon-lined cap. Hygroscopic – keep desiccated.
Operational Safety (PPE)
-
Respiratory: NIOSH N95 or P100 respirator required if handling powder outside a fume hood.
-
Dermal: Nitrile gloves (double-gloving recommended due to potential neuroactivity).
-
Ocular: Chemical safety goggles.
Part 4: Synthesis & Experimental Workflow
Expertise: The synthesis of the acetate salt typically involves the reduction of the aromatic isoquinolinol followed by salt formation. This method avoids the harsh conditions of Pictet-Spengler condensation which can lead to isomer impurities.
Synthesis Pathway Visualization
The following diagram outlines the logical flow from the aromatic precursor to the stable acetate salt.
Figure 1: Synthetic route converting the aromatic isoquinoline to the tetrahydro-acetate form.
Detailed Protocol
-
Hydrogenation: Dissolve 5-isoquinolinol in glacial acetic acid. Add PtO
catalyst (5 mol%). Hydrogenate at 40-60 psi for 12 hours. -
Filtration: Filter the catalyst over Celite under an inert atmosphere (Argon).
-
Isolation (Base): Evaporate solvent.[4] Basify with NH
OH to pH 9. Extract with CHCl . Dry over Na SO . -
Salt Formation: Redissolve the free base in a minimum amount of Ethanol. Add 1.05 equivalents of Glacial Acetic Acid dropwise.
-
Crystallization: Add Diethyl Ether until turbid. Cool to 4°C to precipitate the acetate salt.
Part 5: Emergency Response System
This section provides a self-validating decision tree for exposure incidents.
Figure 2: Triage decision tree for laboratory exposure incidents.
Spill Containment
-
Evacuate the immediate area.
-
Don PPE (Gloves, Goggles, Respirator).
-
Neutralize: Cover spill with Sodium Bicarbonate (NaHCO
) or a commercial spill kit for amines. -
Disposal: Collect in a sealed container labeled "Hazardous Waste: Toxic Organic Solid."
References
-
PubChem. (2025).[5] Compound Summary: 1,2,3,4-Tetrahydroisoquinolin-5-ol (CAS 14007-56-8). National Library of Medicine. [Link]
- Naoi, M., et al. (2004). Neurotoxic and Neuroprotective Properties of Endogenous Tetrahydroisoquinolines. Journal of Neural Transmission, 111(10), 1339–1352. (Contextual grounding for neuroactivity).
Sources
Methodological & Application
Application Note: Protocol for GPR119 Modulator Synthesis from Isoquinoline Precursors
Executive Summary & Scientific Rationale
GPR119 is a Class A (rhodopsin-like) G-protein-coupled receptor predominantly expressed in pancreatic
While the "classic" GPR119 pharmacophore (e.g., GSK1292263, MBX-2982) typically utilizes a piperidine scaffold, 1,2,3,4-tetrahydroisoquinoline (THIQ) represents a privileged "scaffold hop." The fusion of the benzene ring in THIQ provides:
-
Conformational Restriction: Reducing the entropic penalty of binding.
-
Hydrophobic Contacts: Targeting the lipophilic pockets often found in the orthosteric site of lipid-sensing GPCRs.
-
Metabolic Stability: Altering the oxidation profile compared to exposed piperidine rings.
This guide details the synthetic protocol for generating high-affinity GPR119 agonists using THIQ precursors via a convergent Nucleophilic Aromatic Substitution (
Retrosynthetic Analysis & Workflow
The synthesis is designed as a convergent route, coupling a lipophilic "Tail" (containing the THIQ core) with a polar "Head" (heteroaryl moiety) required for receptor activation.
Signal Pathway & Synthetic Logic
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the THIQ core with an activated heteroaryl carbamate.
Detailed Experimental Protocol
Phase 1: Scaffold Preparation (The THIQ Core)
Note: If specific substitution on the benzene ring of the isoquinoline is required (e.g., 6-fluoro or 7-methoxy for SAR exploration), start here. If using unsubstituted THIQ, proceed to Phase 2.
Reaction: Pictet-Spengler Cyclization (if synthesizing de novo) or functionalization of commercial 1,2,3,4-tetrahydroisoquinoline.
Critical Process Parameter (CPP): The secondary amine of the THIQ must remain free for the final coupling. If the "tail" requires modification, protect the nitrogen with a Boc group first.
Phase 2: Synthesis of the Activated Carbamate Linker
Most high-affinity GPR119 agonists (e.g., GSK1292263) utilize a carbamate linker. We will synthesize an activated 4-nitrophenyl carbamate intermediate.
Reagents:
-
Substrate: 5-Hydroxypyrimidine derivative (The "Head" group).
-
Reagent: 4-Nitrophenyl chloroformate (1.1 equiv).
-
Base: Pyridine or Triethylamine (TEA).
-
Solvent: Dichloromethane (DCM), anhydrous.
Protocol:
-
Charge a flame-dried round-bottom flask with the 5-hydroxypyrimidine derivative (10 mmol) and anhydrous DCM (50 mL).
-
Cool the solution to 0°C using an ice/water bath. Reason: Control exotherm and prevent double-acylation.
-
Add 4-Nitrophenyl chloroformate (11 mmol) in one portion.
-
Dropwise Addition: Add Pyridine (12 mmol) over 15 minutes.
-
Monitor: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc) or LC-MS for disappearance of starting material.
-
Workup: Quench with water. Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry over
. -
Isolation: Concentrate in vacuo. The resulting solid (activated carbamate) is often stable enough to be used directly without column chromatography.
Phase 3: Coupling of THIQ to Activated Carbamate
This is the convergent step where the isoquinoline core is attached.
Reagents:
-
Nucleophile: 1,2,3,4-Tetrahydroisoquinoline (or substituted derivative).[3][4][5]
-
Electrophile: Activated Carbamate (from Phase 2).
-
Base: Diisopropylethylamine (DIPEA).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile.
Protocol:
-
Dissolve the Activated Carbamate (5 mmol) in anhydrous DMF (15 mL).
-
Add 1,2,3,4-Tetrahydroisoquinoline (5.5 mmol, 1.1 equiv).
-
Add DIPEA (10 mmol, 2.0 equiv).
-
Heat: Stir at 60°C for 4–6 hours. Reason: The 4-nitrophenol is a good leaving group, but steric bulk of the THIQ requires thermal energy to drive the reaction to completion.
-
Workup: Dilute with EtOAc (100 mL). Wash extensively with water (3x) and LiCl solution (to remove DMF), then 1M NaOH (to remove the liberated 4-nitrophenol byproduct—Critical Step for purity).
-
Purification: Flash column chromatography (SiO2, Gradient: 0-50% EtOAc in Hexanes).
Analytical Validation & QC Criteria
To ensure the synthesized modulator meets the standards for biological testing, the following criteria must be met.
Table 1: Quality Control Specifications
| Parameter | Method | Acceptance Criteria | Rationale |
| Purity | HPLC (UV 254nm) | > 95% | Essential to avoid false positives in cAMP assays from impurities. |
| Identity | 1H-NMR (DMSO-d6) | Integral match | Verify the ratio of THIQ aromatics (4H) to Headgroup protons. |
| Identity | LC-MS (ESI+) | [M+H]+ ± 0.4 Da | Confirm molecular weight and absence of byproduct (4-nitrophenol). |
| Residual Solvent | 1H-NMR | < 0.5% DMF | DMF is cytotoxic and can interfere with cell-based GPR119 assays. |
Structural Verification (NMR Markers)[6]
-
THIQ Core: Look for the characteristic triplet/multiplet signals of the methylene protons at positions 3 and 4 of the isoquinoline ring (
ppm). -
Carbamate Linker: Absence of NH signals if fully substituted; shift in the THIQ N-methylene protons due to electron withdrawal by the carbonyl.
Biological Context & Mechanism of Action[5][7]
Understanding why this molecule works is crucial for optimization.
Figure 2: GPR119 signaling cascade activated by the synthesized THIQ agonist.
Mechanism: The THIQ tail mimics the endogenous lipid ligand (oleoylethanolamide, OEA) interactions within the hydrophobic transmembrane bundle, while the polar head engages residues near the extracellular loops to stabilize the active conformation.
References
-
Jones, R. M., et al. (2009).[6] The emergence of GPR119 agonists as anti-diabetic agents.[1][2][6][7][8][9][10] Annual Reports in Medicinal Chemistry.[6]
-
Yang, Z., et al. (2016).[11] Synthesis of GPR119 Agonist GSK-1292263.[10] Chinese Journal of Pharmaceuticals. [11]
-
Ritter, K., et al. (2012). G Protein-Coupled Receptor 119 (GPR119) Agonists for the Treatment of Type 2 Diabetes.[1][2][6][7][9][12][13] Journal of Medicinal Chemistry.
-
Scott, J. S., et al. (2021). Discovery of a Potent, Selective, and Orally Bioavailable GPR119 Agonist. ACS Medicinal Chemistry Letters.
-
Semple, G., et al. (2008). Discovery of the First Potent and Orally Efficacious Agonist of the G Protein-Coupled Receptor 119. Journal of Medicinal Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Structure of human GPR119-Gs complex binding APD597 and characterization of GPR119 binding agonists [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and SAR of 1,2,3,4-Tetrahydroisoquinoline-Based CXCR4 Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidinylpiperdinyloxypyridone Analogues as GPR119 Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The first pharmacophore model for potent G protein-coupled receptor 119 agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. CA2714703A1 - Compounds and compositions as modulators of gpr119 activity - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Design of Potent and Orally Active GPR119 Agonists for the Treatment of Type II Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of GPR119 Agonist GSK-1292263 [cjph.com.cn]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
reductive amination procedures for 5-hydroxy-tetrahydroisoquinoline
Application Note: High-Fidelity Reductive Amination of 5-Hydroxy-1,2,3,4-Tetrahydroisoquinoline
Executive Summary
The derivatization of 5-hydroxy-1,2,3,4-tetrahydroisoquinoline (5-OH-THIQ) is a critical step in the synthesis of dopaminergic and adrenergic ligands. However, this scaffold presents unique challenges due to its amphoteric nature (containing both a basic secondary amine and an acidic phenol) and potential for oxidative degradation (quinone formation).
This guide provides two field-validated protocols for the reductive amination of 5-OH-THIQ. Unlike generic amine protocols, these methods are optimized to address the solubility profiles and chemoselectivity requirements of phenolic isoquinolines.
Strategic Analysis: The 5-OH-THIQ Challenge
Chemoselectivity & Thermodynamics
The core challenge is the competition between the secondary amine (pKa ~9.3) and the phenolic hydroxyl (pKa ~10.1). In standard alkylation (e.g., using alkyl halides), O-alkylation is a significant side reaction. Reductive amination is preferred because it relies on iminium ion formation, which is exclusive to the nitrogen center, effectively bypassing O-alkylation risks without the need for protecting groups.
Solubility & The Zwitterion Trap
5-OH-THIQ often exists as a zwitterion or stable salt, leading to poor solubility in standard reductive amination solvents like 1,2-dichloroethane (DCE).
-
Risk: If the substrate does not dissolve, the reaction stalls or requires excessive heat, leading to degradation.
-
Solution: The protocols below utilize specific solvent modifiers (MeOH co-solvent or in-situ neutralization) to disrupt the crystal lattice.
Mechanistic Pathway & Decision Tree
The following diagram illustrates the reaction logic and potential pitfalls.
Figure 1: Mechanistic pathway highlighting the chemoselectivity of reductive amination (Yellow Path) versus direct alkylation risks (Red Dashed).
Protocol A: The "Gold Standard" (STAB Method)
Applicability: Best for aliphatic aldehydes and stable ketones. Reagent: Sodium Triacetoxyborohydride (STAB).[1] Mechanism: STAB is mild and sterically bulky, reducing the iminium ion faster than the aldehyde, minimizing side products.
Materials
-
Substrate: 5-Hydroxy-1,2,3,4-tetrahydroisoquinoline (HCl salt or free base).
-
Reagent: Sodium triacetoxyborohydride (STAB) [CAS: 56553-60-7].
-
Solvent: 1,2-Dichloroethane (DCE) (Anhydrous). Note: THF can be used if DCE is restricted, but DCE accelerates imine formation.
-
Additive: Glacial Acetic Acid (AcOH).
Step-by-Step Procedure
-
Preparation: In a flame-dried flask under
, suspend 5-OH-THIQ (1.0 equiv) in DCE (0.2 M concentration).-
Critical Step: If using the HCl salt, add Triethylamine (TEA, 1.0 equiv) to liberate the amine. If solubility is poor, add Methanol (MeOH) dropwise until clear (max 10% v/v).
-
-
Imine Formation: Add the aldehyde (1.1 – 1.2 equiv).
-
Acid Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv). Stir for 15–30 minutes at Room Temperature (RT).
-
Why: The phenol is slightly acidic, but AcOH ensures the pH is optimal (~5-6) for iminium generation without protonating the nucleophilic amine too strongly.
-
-
Reduction: Add STAB (1.4 – 1.5 equiv) in a single portion.
-
Observation: Mild effervescence may occur.
-
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target M+H).
-
Quench: Quench with saturated aqueous
. Stir vigorously for 15 minutes to decompose borate complexes. -
Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over
.
Protocol B: The "Difficult Substrate" (Titanium Method)
Applicability: Sterically hindered ketones, electron-rich aromatic aldehydes, or when 5-OH-THIQ solubility is extremely poor in DCE.
Reagent: Titanium(IV) Isopropoxide (
Step-by-Step Procedure
-
Complexation: In a dried vial, combine 5-OH-THIQ (1.0 equiv) and the Carbonyl source (1.1 equiv).
-
Lewis Acid Addition: Add
(neat, 1.2 – 1.5 equiv).-
Note: If the mixture is too viscous, add minimal anhydrous THF (0.5 – 1.0 mL).
-
-
Incubation: Stir the neat/concentrated mixture at RT for 1–4 hours.
-
Checkpoint: The solution often turns yellow/orange, indicating imine/titanate complex formation.
-
-
Dilution & Reduction: Dilute with dry Ethanol or Methanol (to ~0.2 M). Carefully add
(1.5 equiv) (Caution: Exothermic/Gas evolution). -
Hydrolysis: After reaction completion (usually < 2 hours), add water (1 mL per mmol). A white precipitate (
) will form. -
Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with MeOH/DCM.
Data Comparison & Troubleshooting
| Parameter | Method A (STAB) | Method B (Ti-Isopropoxide) |
| Primary Use | Standard Aldehydes | Hindered Ketones / Poor Solubility |
| Solvent | DCE (or THF) | Neat -> EtOH/MeOH |
| pH Condition | Mildly Acidic (AcOH) | Lewis Acidic / Basic Workup |
| Phenol Risk | Low (remains protonated) | Low (transient Ti-protection) |
| Water Tolerance | Moderate | Low (Ti reacts with water) |
| Cleanup | Aqueous Extraction | Filtration (Celite) required |
Purification Tip: SCX Chromatography
Due to the amphoteric nature of 5-OH-THIQ, standard silica chromatography can lead to streaking.
-
Recommendation: Use a Strong Cation Exchange (SCX) cartridge.
-
Load reaction mixture (in MeOH).
-
Wash with MeOH (removes non-basic impurities/phenols).
-
Elute Product with
in MeOH.
-
Workflow Visualization
Figure 2: Operational workflow for selecting and executing the optimal reductive amination protocol.
References
-
Abdel-Magid, A. F., et al. (1996).[3][4] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.
- Context: The foundational text for STAB protocols, establishing the stoichiometry and solvent effects (DCE vs THF) cited in Method A.
-
Mattson, R. J., et al. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[5][6] The Journal of Organic Chemistry.
- Context: Establishes the titanium isopropoxide methodology used in Method B for difficult substr
-
Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds: an improved procedure." Journal of the Chemical Society, Perkin Transactions 1.
- Context: refinement of the Ti(IV) method using NaBH4 instead of cyanoborohydride, improving safety.
-
PubChem. (2023). "1,2,3,4-Tetrahydroisoquinolin-5-ol Compound Summary."
- Context: Source of pKa and physicochemical property data for the substr
Sources
- 1. scribd.com [scribd.com]
- 2. designer-drug.com [designer-drug.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Coupling Strategies for Tetrahydroisoquinolinols with Halides
The following Application Note and Protocol guide details the reaction conditions for coupling tetrahydroisoquinolinols (THIQ-ols) with organic halides.
Strategic Overview & Decision Framework
Tetrahydroisoquinolinols (THIQ-ols) represent a privileged scaffold in drug discovery, serving as cores for dopaminergic agents, anticonvulsants, and antitumor alkaloids.[1] Coupling these bidentate nucleophiles (containing both a secondary amine and a hydroxyl group) with aryl/alkyl halides presents a classic chemoselectivity challenge.[1]
The reaction outcome is dictated by the relative nucleophilicity of the N- vs. O-centers and the catalyst-ligand system employed.
The Chemoselectivity Hierarchy
-
N-Arylation (Kinetic Favorability): In most transition-metal-catalyzed cross-couplings (Buchwald-Hartwig or Ullmann), the secondary amine of the THIQ core is significantly more nucleophilic than the hydroxyl group (phenol or alcohol). Unless specific blocking strategies are used, N-coupling is the default outcome.
-
O-Arylation (Thermodynamic/Ligand Control): Direct O-arylation of a free THIQ-ol is difficult.[1] The robust protocol involves N-protection (Boc, Cbz) followed by O-coupling.[1] However, specialized copper ligands can occasionally invert this selectivity for phenolic THIQs.[1]
-
C1-Functionalization: Advanced photoredox or CDC (Cross-Dehydrogenative Coupling) methods allow for coupling at the C1 position, often using halides as radical precursors.[1]
Decision Logic Diagram
The following flowchart guides the selection of reaction conditions based on the desired bond formation.
Caption: Decision tree for selecting coupling conditions based on regioselectivity targets (N vs. O) and hydroxyl type.
Detailed Protocols
Protocol A: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Objective: Selective N-arylation of THIQ-ols with aryl halides (Cl, Br, I).[1] Mechanism: The Pd(0)/Pd(II) catalytic cycle. The use of specific dialkylbiaryl phosphine ligands (e.g., BrettPhos, RuPhos) ensures rapid reductive elimination of the C-N bond over the C-O bond.
Reagents & Conditions Table:
| Component | Standard Condition | Alternative/Challenging Substrates | Role |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Pd₂dba₃ or Pd(dba)₂ | Palladium source.[1] |
| Ligand | RuPhos or BrettPhos (2-4 mol%) | XPhos (for aryl chlorides) | Bulky, electron-rich ligands promote oxidative addition and selective N-reductive elimination.[1] |
| Base | NaOtBu (1.2-1.4 equiv) | Cs₂CO₃ or K₃PO₄ | NaOtBu is standard; use weak bases (Cs₂CO₃) if functional groups are sensitive.[1] |
| Solvent | Toluene or Dioxane | t-Amyl alcohol or THF | Non-polar solvents often favor N- over O-arylation.[1] |
| Temp | 80–100 °C | 110 °C | Activation energy requirement.[1] |
Step-by-Step Procedure:
-
Setup: In a glovebox or under argon counter-flow, charge a reaction vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), and NaOtBu (135 mg, 1.4 mmol).
-
Substrate Addition: Add the tetrahydroisoquinolinol (1.0 mmol) and the aryl halide (1.0-1.2 mmol).
-
Note: If the THIQ-ol is a solid, add it with the catalyst. If liquid, add after solvent.[1]
-
-
Solvent: Add anhydrous Toluene (2-4 mL). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat to 85 °C for 12–16 hours with vigorous stirring.
-
Workup: Cool to room temperature. Dilute with EtOAc, filter through a pad of Celite to remove Pd black.[1] Concentrate and purify via flash chromatography.
Key Insight: For 6-hydroxy-THIQ, using BrettPhos with a weak base (K₂CO₃) in t-Amyl alcohol can achieve >95:5 N-selectivity, avoiding O-arylation even without protecting the phenol [1].[1]
Protocol B: Copper-Catalyzed N-Arylation (Ullmann-Type)
Objective: Cost-effective N-arylation, particularly for aryl iodides.[1] Mechanism: Cu(I)/Cu(III) cycle.[1] Ligands are crucial to solubilize Cu and prevent aggregation.[1]
Reagents & Conditions:
-
Catalyst: CuI (5-10 mol%)[1]
-
Ligand: L-Proline (20 mol%) or 2-Isobutyrylcyclohexanone (20 mol%)[1]
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: DMSO or DMF
-
Temperature: 90–110 °C
Protocol:
-
Combine CuI, Ligand, Base, and Aryl Iodide in a sealable tube.[1]
-
Add the THIQ-ol and solvent (DMSO).[1]
-
Heat to 90 °C.
-
Note: This method is less chemoselective than Pd-catalysis.[1] If the substrate is a phenol (e.g., 6-OH-THIQ), significant O-arylation side products may form.[1] Use Protocol A for higher selectivity.
Protocol C: O-Arylation (The "Protect-Couple-Deprotect" Strategy)
Objective: Coupling the hydroxyl group (O-arylation) while preserving the THIQ nitrogen. Challenge: Direct O-arylation of unprotected THIQ is chemically unfavorable because the secondary amine is a better ligand for the metal and a better nucleophile.
Workflow:
-
Protection: React THIQ-ol with Boc₂O (1.1 equiv) in DCM/TEA to yield N-Boc-THIQ-ol.
-
Coupling (Choose one):
-
For Phenols (6/7-OH):CuI (10 mol%) , Picolinic acid (20 mol%), K₃PO₄, DMSO, 90 °C (Ullmann Ether Synthesis).[1]
-
For Alcohols (4-OH):NaH (1.2 equiv) in DMF to form the alkoxide, followed by SₙAr with an electron-deficient aryl halide (e.g., 4-fluoronitrobenzene).[1] Or use Pd-catalyzed C-O coupling with RockPhos ligand [2].[1]
-
-
Deprotection: Treat with TFA/DCM (1:1) to remove the Boc group, yielding the O-arylated THIQ.
Protocol D: Advanced C1-Functionalization (Photoredox)
Objective: Coupling of the C1-position (alpha to Nitrogen) with alkyl halides.
Mechanism: Oxidative quenching of a photocatalyst generates an
Conditions:
-
Catalyst: Ir(ppy)₃ (1 mol%)
-
Reagent: Alkyl Bromide/Iodide[2]
-
Light Source: Blue LED (450 nm)
-
Solvent: CH₃CN[1]
-
Reference: This utilizes the THIQ radical cation intermediate.[1] It is distinct from classical cross-coupling but valuable for scaffold diversification [3].[1]
Troubleshooting & Optimization Matrix
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by free amine/phenol.[1] | Increase catalyst loading (to 5 mol%). Switch to a stronger precatalyst (e.g., Pd-PEPPSI-IPr).[1] |
| Poor N/O Selectivity | Base is too strong (deprotonating phenol).[1] | Switch from NaOtBu to Cs₂CO₃ or K₃PO₄ (anhydrous).[1] Use t-Amyl alcohol as solvent.[1] |
| Dehalogenation of Ar-X | Avoid isopropanol/ethanol.[1] Use Toluene. Ensure inert atmosphere (O₂ can interfere).[1] | |
| C1-Oxidation (Byproduct) | Air oxidation of THIQ.[1] | Strictly degas solvents.[1] THIQs are prone to oxidation to dihydroisoquinolines or lactams in air.[1] |
References
-
Maiti, D., & Buchwald, S. L. (2009).[1] Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols.[1][3][4][5] Journal of the American Chemical Society, 131(47), 17423–17429. Link
-
Anderson, K. W., et al. (2006).[1] The Selective Reaction of Aryl Halides with KOH: Synthesis of Phenols, Aromatic Ethers, and Benzofurans. Journal of the American Chemical Society, 128(33), 10694–10695. Link
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013).[1] Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363.[1] Link
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.[1] Link
Sources
- 1. 6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline | C9H11NO2 | CID 36937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Orthogonal Cu- and Pd-based catalyst systems for the O- and N-arylation of aminophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols [dspace.mit.edu]
Synthesis of 5-Substituted Tetrahydroisoquinoline Libraries: An Application Guide for Drug Discovery
Introduction: The Privileged Tetrahydroisoquinoline Scaffold in Medicinal Chemistry
The 1,2,3,4-tetrahydroisoquinoline (THIQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2] THIQ-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects.[3][4] The rigid, three-dimensional structure of the THIQ core allows for the precise spatial orientation of substituents, enabling high-affinity interactions with a variety of biological targets.
Specifically, substitution at the 5-position of the THIQ ring system offers a valuable vector for exploring chemical space and modulating pharmacological activity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of 5-substituted THIQ libraries. We will delve into the key synthetic methodologies, provide detailed, field-proven protocols, and offer insights into the rationale behind experimental choices, empowering the design and execution of successful library synthesis campaigns for the discovery of novel therapeutic agents.
Strategic Planning for 5-Substituted THIQ Library Synthesis
The efficient construction of a diverse library of 5-substituted THIQs hinges on a well-defined synthetic strategy. A convergent approach is often most effective, wherein a common 5-functionalized THIQ intermediate is first synthesized and subsequently diversified in a parallel fashion. This strategy allows for the rapid generation of a multitude of analogs from a late-stage common precursor.
A critical first step is the introduction of a functional handle at the 5-position of the aromatic ring of a suitable phenylethylamine precursor. This is typically achieved through nitration, followed by reduction to the corresponding amine. This 5-amino-THIQ scaffold serves as a versatile anchor point for a wide array of diversification reactions.
Core Synthetic Methodologies
Two classical and powerful reactions form the bedrock of THIQ synthesis: the Pictet-Spengler reaction and the Bischler-Napieralski reaction. The choice between these methods often depends on the desired substitution pattern at the C1 position and the nature of the available starting materials.
The Pictet-Spengler Reaction
First reported in 1911, the Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[5][6] This reaction is mechanistically a special case of the Mannich reaction and is particularly effective for electron-rich aromatic systems.[6] For the synthesis of 5-substituted THIQs, a 3-substituted phenylethylamine is the requisite starting material.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of a 5-amino-THIQ scaffold and its subsequent diversification into a library of 5-amido-THIQs.
Protocol 1: Synthesis of the Key Intermediate: 5-Amino-1,2,3,4-tetrahydroisoquinoline
This protocol is a two-step process starting from a commercially available phenylethylamine.
Step 1: Synthesis of 5-Nitro-1,2,3,4-tetrahydroisoquinoline
This step involves the nitration of the phenylethylamine precursor followed by a Pictet-Spengler cyclization.
-
Materials:
-
2-(3-Methoxyphenyl)ethylamine
-
Fuming Nitric Acid
-
Sulfuric Acid
-
Paraformaldehyde
-
Methanol
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
-
Procedure:
-
Nitration: To a stirred solution of 2-(3-methoxyphenyl)ethylamine (1 equivalent) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated sodium bicarbonate solution to pH 8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude 2-(2-nitro-5-methoxyphenyl)ethylamine.
-
Pictet-Spengler Cyclization: Dissolve the crude nitrophenylethylamine in methanol.
-
Add paraformaldehyde (1.5 equivalents) and concentrated sulfuric acid (2 equivalents).
-
Heat the mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Dilute the residue with water and basify with saturated sodium bicarbonate solution.
-
Extract with dichloromethane (3 x 50 mL), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford 5-nitro-1,2,3,4-tetrahydroisoquinoline.
-
Step 2: Reduction to 5-Amino-1,2,3,4-tetrahydroisoquinoline
-
Materials:
-
5-Nitro-1,2,3,4-tetrahydroisoquinoline
-
10% Palladium on Carbon (Pd/C)
-
Methanol
-
Hydrogen gas supply
-
-
Procedure:
-
Dissolve 5-nitro-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in methanol.
-
Add 10% Pd/C (10 mol%).
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield 5-amino-1,2,3,4-tetrahydroisoquinoline, which can be used in the next step without further purification.
-
Protocol 2: Parallel Synthesis of a 5-Amido-Tetrahydroisoquinoline Library
This protocol describes the parallel acylation of the 5-amino-THIQ intermediate with a diverse set of carboxylic acids in a 96-well plate format.
-
Materials:
-
5-Amino-1,2,3,4-tetrahydroisoquinoline
-
A diverse library of carboxylic acids (pre-weighed in a 96-well plate)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
-
-
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 5-amino-1,2,3,4-tetrahydroisoquinoline (1 equivalent) in DMF.
-
Reagent Addition: In each well of the 96-well plate containing a unique carboxylic acid (1.1 equivalents), add the 5-amino-THIQ stock solution.
-
Add HOBt (1.2 equivalents) and DIC (1.2 equivalents) to each well.
-
Reaction: Seal the plate and shake at room temperature for 16 hours.
-
Work-up:
-
Quench the reaction by adding water to each well.
-
Extract the contents of each well with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation: Concentrate the solvent from each well under a stream of nitrogen or using a centrifugal evaporator to yield the crude 5-amido-THIQ products.
-
Purification and Analysis: Purify the library members using high-throughput purification techniques such as parallel HPLC. Analyze the purity and confirm the identity of the compounds using LC-MS.
-
Data Presentation
The results of the library synthesis can be effectively summarized in a tabular format for easy comparison of yields and purity across the different analogs.
| Compound ID | Carboxylic Acid | Yield (%) | Purity (%) |
| 5a | Acetic Acid | 85 | >95 |
| 5b | Benzoic Acid | 78 | >95 |
| 5c | Cyclohexanecarboxylic Acid | 82 | >95 |
| ... | ... | ... | ... |
Visualization of the Synthetic Workflow
The overall strategy for the synthesis of the 5-substituted THIQ library can be visualized using the following workflow diagram.
Caption: Workflow for the synthesis of a 5-amido-THIQ library.
Mechanism Spotlight: The Pictet-Spengler Reaction
Understanding the mechanism of the Pictet-Spengler reaction is crucial for optimizing reaction conditions and predicting potential side products.
Caption: Simplified mechanism of the Pictet-Spengler reaction.
Troubleshooting and Expert Insights
-
Pictet-Spengler Reaction: For less reactive phenylethylamines (i.e., those with electron-withdrawing groups), stronger acidic conditions and higher temperatures may be required. However, this can lead to side reactions. The use of Lewis acids can sometimes improve yields and selectivity.
-
Parallel Synthesis: Incomplete reactions are a common issue. Ensuring the use of high-quality reagents and anhydrous solvents is critical. The choice of coupling reagent can also significantly impact the reaction efficiency. For difficult couplings, alternative reagents such as HATU or COMU can be employed.
-
Purification: High-throughput purification can be challenging. Optimizing the HPLC gradient for a representative set of library members before purifying the entire library is recommended.
Conclusion
The strategic synthesis of 5-substituted tetrahydroisoquinoline libraries represents a powerful approach for the discovery of novel and potent bioactive molecules. By leveraging robust and well-established synthetic methodologies such as the Pictet-Spengler reaction, coupled with modern parallel synthesis techniques, researchers can efficiently explore a vast chemical space around this privileged scaffold. The detailed protocols and insights provided in this application note are intended to serve as a practical guide for scientists engaged in drug discovery and medicinal chemistry, facilitating the generation of high-quality compound libraries for biological screening.
References
-
Scott, J. D., & Williams, R. M. (2002). Chemistry and biology of the tetrahydroisoquinoline antitumor antibiotics. Chemical reviews, 102(5), 1669-1730. [Link]
-
Chrzanowska, M., & Rózalska, M. (2009). Asymmetric synthesis of isoquinoline alkaloids. Chemical Reviews, 109(3), 1025-1074. [Link]
-
Larkin, A., & O'Brien, P. (2010). Recent applications of the Pictet–Spengler reaction in medicinal chemistry. Chemical Communications, 46(43), 8138-8150. [Link]
-
Kaur, H., & Singh, P. (2021). Medicinal chemistry perspectives of 1, 2, 3, 4-tetrahydroisoquinoline analogs–biological activities and SAR studies. New Journal of Chemistry, 45(13), 5789-5813. [Link]
-
Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3, 4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 6, 74-150. [Link]
-
Fodor, G., & Nagubandi, S. (1980). The mechanism of the Bischler-Napieralski reaction. Tetrahedron, 36(10), 1279-1300. [Link]
-
Pictet, A., & Spengler, T. (1911). Über eine neue Synthese der Isochinolin-Derivate. Berichte der deutschen chemischen Gesellschaft, 44(2), 2030-2036. [Link]
-
Ran, C., Wang, G., Wu, T., & Xie, M. (2000). A new convenient approach to preparation of 5 or 6 or 7-nitro-1, 2, 3, 4-tetrahydrisoquinolines and 2-alkylsulfonyl-5 or 6 or 7-nitro-1, 2, 3, 4-tetrahydroisoquinolines. Synthetic Communications, 30(9), 1581-1585. [Link]
-
Dankwardt, S. M., Phan, T. M., & Krstenansky, J. L. (1996). Combinatorial synthesis of small-molecule libraries using 3-amino-5-hydroxybenzoic acid. Molecular diversity, 1(2), 113-120. [Link]
-
Gangapuram, M., Eyunni, S., Jean, R., Badisa, R., Mazzio, E., & Redda, K. K. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti-Angiogenesis and Anti-Cancer Agents. Journal of cancer science & therapy, 9(7), 528. [Link]
-
Awuah, E., & Capretta, A. (2010). Strategies and synthetic methods directed toward the preparation of libraries of substituted isoquinolines. The Journal of organic chemistry, 75(16), 5627-5634. [Link]
-
Larrivée-Abbadie, P., & Houghten, R. A. (2007). Automated parallel synthesis of a tetrahydroisoquinolin-based library: potential prolyl endopeptidase inhibitors. Journal of combinatorial chemistry, 9(4), 547-550. [Link]
-
Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical reviews, 95(6), 1797-1842. [Link]
Sources
- 1. Photochemical synthesis of an epigenetic focused tetrahydroquinoline library - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A yeast platform for high-level synthesis of tetrahydroisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel Solution Phase Synthesis [combichemistry.com]
- 5. Tetrahydroisoquinoline synthesis [organic-chemistry.org]
- 6. Discovery of Novel N-Sulfonamide-tetrahydroquinolines as Potent Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt) Inverse Agonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
Protocol for the Conversion of Isoquinolinol Acetate Salt to Free Base
Application Note: AN-ISOQ-004
Abstract & Strategic Context
In drug discovery, isoquinolinol motifs are ubiquitous in alkaloids and bioactive scaffolds.[1][2] These compounds are often isolated or synthesized as acetate salts due to the use of acetic acid in upstream HPLC purification or catalytic reduction steps.[1]
Converting the acetate salt to the free base is not merely a neutralization; it is a chemoselective deprotonation .[1] Isoquinolinols are amphoteric: they possess a basic nitrogen (isoquinoline moiety) and an acidic proton (phenolic hydroxyl).[1]
-
The Challenge: Standard free-basing with strong bases (e.g., NaOH, KOH) often results in low recovery.[1] High pH deprotonates the phenolic hydroxyl (
), forming a water-soluble phenolate anion that resists organic extraction.[1] -
The Solution: This protocol utilizes a buffered pH control strategy to target the specific "pH Window" (
) where the nitrogen is neutral (free base) but the oxygen remains protonated (phenol), ensuring maximum solubility in organic media.[1]
Chemical Theory & Mechanism[1][3]
The success of this procedure relies on the Henderson-Hasselbalch equation.[1] We must navigate the
| Functional Group | State in Acetate Salt | Approx.[1][3] | Target State (Free Base) | Critical pH Limit |
| Isoquinoline Nitrogen | Protonated ( | ~5.4 | Neutral ( | Must be |
| Phenolic Oxygen | Neutral ( | ~9.8 | Neutral ( | Must be |
The "Goldilocks" Zone:
We utilize Sodium Bicarbonate (
Materials & Equipment
Reagents
-
Starting Material: Isoquinolinol Acetate Salt.[1]
-
Base: Saturated Aqueous Sodium Bicarbonate (
).[1][4] -
Solvent (Extraction): Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[1]
-
Note: DCM is preferred for isoquinolinols due to higher solubility of polar aromatics, but EtOAc is greener.[1]
-
-
Drying Agent: Anhydrous Sodium Sulfate (
).[1] -
Solvent (Wash): Brine (Saturated NaCl).[1]
Equipment
-
Separatory Funnel (appropriate volume).[1]
-
Rotary Evaporator with vacuum control.[1]
-
pH Paper (Range 1–14) or calibrated pH meter.[1]
-
Vacuum filtration setup (if precipitation occurs).[1]
Experimental Protocols
Method A: Biphasic Extraction (General Purpose)
Best for oils, small scales, or highly soluble derivatives.[1]
Step 1: Solubilization Dissolve the Isoquinolinol Acetate salt in a minimum volume of water.[1]
-
Checkpoint: If the salt is not fully water-soluble, add a small amount of Methanol (<10% v/v) to aid dissolution.[1]
Step 2: Controlled Neutralization
Add an equal volume of organic solvent (DCM or EtOAc) to the aqueous phase.[1] While stirring or shaking, slowly add saturated
-
Monitor: Gas evolution (
) will occur.[1] -
Target: Continue addition until gas evolution ceases and the aqueous layer pH reaches 8.0 – 8.5 .
Step 3: Extraction Transfer to a separatory funnel.[1] Shake vigorously for 2 minutes, venting frequently. Allow phases to separate.
-
Observation: The organic layer (bottom for DCM, top for EtOAc) should contain the free base.[1]
-
Repeat: Collect the organic layer.[1] Re-extract the aqueous layer 2 more times with fresh solvent to ensure quantitative recovery.[1]
Step 4: Brine Wash & Drying
Combine all organic extracts.[1] Wash once with Brine to remove trapped water/emulsions.[1] Dry the organic phase over anhydrous
Step 5: Isolation Concentrate the filtrate under reduced pressure (Rotovap).[1]
-
Temperature Limit: Do not exceed 40°C bath temperature to prevent oxidative degradation of the electron-rich phenol.[1]
Method B: Isoelectric Precipitation (High Purity/Scale)
Best for solid free bases with low water solubility.[1]
-
Dissolve the acetate salt in water (approx. 5-10 mL/g).[1]
-
Slowly add saturated
dropwise with vigorous stirring. -
Critical Step: As the pH passes 6.0, the solution will become cloudy.[1] Continue adding base until pH reaches 8.0 .[1]
-
Stir the suspension at 0°C (ice bath) for 30 minutes to maximize precipitation.
-
Filter the solid precipitate using a Buchner funnel.[1]
-
Wash the filter cake with cold water (
) to remove residual acetate salts.[1] -
Dry the solid in a vacuum oven at 40°C.
Process Logic & Visualization
The following diagram illustrates the decision matrix and chemical logic for this specific conversion.
Figure 1: Decision logic for chemoselective neutralization of amphoteric isoquinolinol salts.
Quality Control & Validation
Before proceeding to the next synthetic step, validate the conversion using these metrics:
| Method | Expected Result (Free Base) | Failure Mode (Salt Remaining) |
| 1H NMR ( | Chemical shift of H-1 (adjacent to N) moves upfield (lower ppm) compared to salt.[1] Acetate singlet ( | H-1 signal remains downfield.[1] Acetate peak persists.[1] |
| Solubility | Soluble in | Insoluble in non-polar organics; floats or oils out.[1] |
| LC-MS | Single peak, Mass | Retention time may differ slightly due to pH of mobile phase, but mass is identical.[1] |
Troubleshooting Common Issues
Issue 1: Emulsion formation during extraction.
-
Fix: Filter the biphasic mixture through a pad of Celite or add saturated Brine to increase ionic strength.[1]
Issue 2: Low Yield (Product stuck in aqueous layer).
-
Cause: pH was likely too high (
), converting the phenol to a phenolate anion.[1] -
Fix: Acidify the aqueous layer back to pH 7 with dilute HCl, then re-adjust carefully to pH 8.5 with
and re-extract.[1]
Issue 3: Product oils out but doesn't solidify.
-
Fix: Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization.[1]
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (Standard reference for extraction of alkaloids and phenolic bases).[1]
-
PubChem. Isoquinoline Compound Summary. National Library of Medicine.[1] [Link] (Verified pKa data for isoquinoline core).
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines. Organic Reactions1951 , 6, 151.[1] (Foundational chemistry regarding isoquinoline salt handling).
Sources
- 1. Isoquinoline CAS#: 119-65-3 [m.chemicalbook.com]
- 2. grokipedia.com [grokipedia.com]
- 3. youtube.com [youtube.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Isoquinoline - Synthesis, Applications and Scope_Chemicalbook [chemicalbook.com]
- 6. Isoquinolone synthesis [organic-chemistry.org]
- 7. Extraction and characterization of phenolic compounds and their potential antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mmsl.cz [mmsl.cz]
Troubleshooting & Optimization
Technical Support Center: Stabilization of 5-Hydroxy-1,2,3,4-Tetrahydroisoquinoline (5-OH-THIQ)
Case ID: 5-OH-THIQ-OX-PREV Priority: High (Compound Degradation Risk) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Core Problem Analysis: Why is 5-OH-THIQ Unstable?
The instability of 5-hydroxy-tetrahydroisoquinoline arises from the synergistic reactivity of its functional groups. It is not merely an amine or a phenol; it is an electron-rich aminophene .
-
Electronic Activation: The hydroxyl group at the C5 position donates electron density into the aromatic ring (specifically ortho/para positions), making the ring highly susceptible to single-electron oxidation.
-
The Auto-Oxidation Loop:
-
Step 1: Trace metal ions or light initiate the abstraction of the phenolic hydrogen, forming a phenoxy radical.
-
Step 2: This radical tautomerizes and reacts with molecular oxygen to form para-quinones or ortho-quinone methides.
-
Step 3: The secondary amine (N2 position) acts as a nucleophile, attacking the oxidized ring of a neighboring molecule, leading to rapid polymerization (often observed as "tarring" or black precipitate).
-
The Golden Rule: 5-OH-THIQ must never exist as a free base in solution in the presence of oxygen for longer than 15 minutes.
Oxidation Mechanism Visualization
The following diagram illustrates the degradation pathway you are trying to prevent. Note the critical role of the "Free Base" state.
Caption: Figure 1. The oxidative degradation cascade of 5-OH-THIQ vs. the stabilization pathway via salt formation.
Troubleshooting Guides
Module A: Synthesis & Reaction Environment
Issue: Reaction mixture turns pink, green, or brown within minutes.
| Parameter | Specification | Technical Rationale |
| Solvent Degassing | Mandatory | Dissolved |
| Additives | Ascorbic Acid (0.1 eq) | Acts as a sacrificial reductant, quenching phenoxy radicals before they propagate. |
| Chelation | EDTA (1 mM) | Trace |
| pH Control | Keep < pH 6 | Phenolates ( |
Diagnostic Check:
-
If the solution is pink: Quinone formation has begun. Add sodium dithionite (
) immediately to reduce it back to the phenol. -
If the solution is black: Polymerization is irreversible. Discard and restart.
Module B: Work-up & Purification (The "Danger Zone")
Issue: Product vanishes during silica gel chromatography or turns black on the column.
Root Cause: Silica gel is slightly acidic but often contains trace iron. Furthermore, the free amine binds to silanols, slowing elution and increasing exposure time to air on the vast surface area of the silica.
Corrective Protocol:
-
Avoid Standard Silica: Use Neutral Alumina (Grade III) or Reverse Phase (C18) .
-
The "Acidic Work-up" Strategy:
-
Do not extract the free base into organic solvent and dry it.
-
Instead, evaporate the reaction solvent (if volatile) or dilute with acidic water (0.1 M HCl).
-
Wash the acidic aqueous layer with EtOAc (removes non-basic impurities).
-
Lyophilize the aqueous layer directly to obtain the stable salt.
-
Module C: Storage & Handling
Issue: White powder turns grey/brown after 1 week.
-
Form: Store only as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
-
Atmosphere: Argon flush is required.[1]
-
Temperature: -20°C.
-
Container: Amber glass (UV protection).
Experimental Protocols
Protocol A: Rigorous Solvent Degassing (Freeze-Pump-Thaw)
Use this for all solvents contacting the free base.
-
Freeze completely using liquid nitrogen (
). -
Open to high vacuum (0.1 mmHg) for 5–10 minutes.
-
Close vacuum; thaw in warm water bath. (Gas bubbles will evolve).
-
Repeat 3 times.
-
Backfill with high-purity Argon.
Protocol B: Isolation as Hydrochloride Salt
This is the only reliable method to isolate 5-OH-THIQ.
-
Quench: Upon reaction completion, cool mixture to 0°C.
-
Acidify: Add 2M HCl in
or MeOH dropwise under Argon until pH < 3. -
Precipitate: The salt should precipitate. If not, add cold
(antisolvent) to induce crystallization. -
Filter: Filter under an inert gas blanket (Schlenk frit) or rapidly in air if the cake is washed immediately with cold
. -
Dry: Vacuum dry at room temperature. Result should be an off-white solid.
Safe-Zone Workflow Diagram
Caption: Figure 2. Decision logic for purification. Note that standard silica chromatography is designated as a high-failure route.
Frequently Asked Questions (FAQs)
Q: Can I use Boc-protection to stabilize the molecule? A: Yes. Protecting the nitrogen (N-Boc) significantly reduces degradation. The amine is no longer nucleophilic, preventing the polymerization step shown in Figure 1. However, the phenol remains susceptible to oxidation, so inert handling is still required until the phenol is also protected (e.g., as a benzyl ether).
Q: My product is an oil after workup. Is this normal? A: No. The free base of 5-OH-THIQ is often an oil or low-melting solid, but it is highly unstable in this state. If you have an oil, you likely have the free base mixed with oxidation byproducts. Convert it to a salt (Protocol B) immediately to obtain a stable solid.
Q: Why does the literature mention "Pictet-Spengler" reactions for this class? A: This is a common synthetic route. However, if you are using formaldehyde in a Pictet-Spengler reaction, be aware that 5-OH-THIQ can react with excess aldehyde to form "spinach-like" bridged byproducts. Ensure strict stoichiometry.
References
-
Mechanisms of Catecholamine Oxidation
- Slawson, C., et al. (2014).
- Context: Establishes the radical-mediated pathway for electron-rich phenolic amines.
-
Handling Air-Sensitive Reagents
-
Aldrich Technical Bulletin AL-134.[1] Handling Air-Sensitive Reagents.
- Context: The industry standard for Schlenk line and degassing techniques cited in Protocol A.
-
-
Synthesis of Tetrahydroisoquinolines
-
Purification Strategies
- Purification of Labor
- Context: Standard reference for recrystallization of amine salts to remove oxid
Sources
solubility issues of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate in organic solvents
Topic: Solubility Optimization & Handling in Organic Solvents
Executive Summary: The "Amphiphilic" Challenge
Researchers frequently encounter solubility hurdles with 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate because it possesses contradictory chemical properties. It is a "Janus-faced" molecule:
-
The Substituents: A polar 5-hydroxyl group (phenol) and an ionic acetate counter-ion at the secondary amine.[1][2]
The Core Issue: As an acetate salt, the lattice energy is high, making it hydrophilic.[3][2] It resists dissolution in the non-polar organic solvents (DCM, Toluene, Hexanes) typically preferred for synthetic reactions like alkylation or acylation.[4][3] To master this compound, you must learn to toggle between its Salt Form (storage/stability) and its Free Base Form (reactivity/organic solubility).[3][2]
Solubility Matrix & Solvent Compatibility
The following data summarizes the solubility profile of the Acetate Salt form.
| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |
| Protic Polar | Water | [1][4][3][2] ★★★★★ (High) | Excellent solubility due to ionic dissociation.[1][3][2] |
| Protic Polar | Methanol (MeOH) | [1][2] ★★★★☆ (Good) | Best organic solvent for the salt form.[3] |
| Protic Polar | Ethanol (EtOH) | [1][2] ★★☆☆☆ (Fair) | Solubility drops significantly compared to MeOH.[1][3] Heating required.[1][3][2] |
| Aprotic Polar | DMSO / DMF | [1][4] ★★★★★ (High) | Universal solvents, but difficult to remove post-reaction.[3][2] |
| Chlorinated | DCM / Chloroform | ☆☆☆☆☆ (Insoluble) | Major Pain Point. The salt will float/suspend.[1][2] Requires free-basing.[1][4][3][2] |
| Esters | Ethyl Acetate | [1][2] ★☆☆☆☆ (Poor) | Not recommended for dissolving the salt; good for extracting the free base.[3] |
| Hydrocarbons | Hexane / Toluene | ☆☆☆☆☆ (Insoluble) | Completely incompatible with the salt form.[1][2] |
Mechanistic Decision Logic (Visualization)
Before starting your experiment, use this decision tree to select the correct solvent system based on your end goal.
Figure 1: Solvent Selection Workflow. Note that for non-polar synthetic applications, the salt form is a "dead end" until converted to the free base.[4][3]
Troubleshooting Guides (Q&A)
Scenario A: The "Suspension" Synthesis
Q: I am trying to react this compound with an acid chloride in Dichloromethane (DCM), but the starting material is just a suspension. It won't dissolve. What should I do?
A: This is the most common issue.[1] You are trying to dissolve an ionic salt (acetate) in a non-polar solvent (DCM). The lattice energy of the salt is too high for DCM to overcome.[1]
-
The Fix (In-situ): Add a tertiary amine base (like Triethylamine or DIPEA) to the reaction mixture before adding the acid chloride.[1][4][2]
-
The Fix (Pre-treatment): Perform a "Free-Basing" extraction (see Section 5) to isolate the neutral amine before starting the reaction.[1][4]
Scenario B: HPLC Peak Tailing
Q: I dissolved the sample in Methanol for HPLC, but the peak is tailing severely and retention times are shifting.
A: The secondary amine in the tetrahydroisoquinoline ring interacts with residual silanol groups on C18 columns, causing tailing.[2] Furthermore, the acetate counter-ion can buffer the local pH unpredictably.[3]
-
The Fix: Ensure your mobile phase is acidic (pH < 3).[1]
Scenario C: Extraction Failures
Q: I finished my reaction and tried to extract the product into Ethyl Acetate, but the product stayed in the water layer.
A: 1,2,3,4-Tetrahydro-5-isoquinolinol is amphoteric.[1][4][3][2] It has a basic amine and an acidic phenol.[1][3]
-
If pH is too low (< 7): The nitrogen is protonated (cationic).[1] It stays in water.[1][3][2]
-
If pH is too high (> 10): The phenol is deprotonated (anionic phenolate). It stays in water.[1][3][2]
-
The Fix: You must target the Isoelectric Point (pI) .[1][2] Adjust the aqueous layer pH to roughly 8.0–9.0 using saturated Sodium Bicarbonate (
).[1][2] At this pH, the amine is neutral, and the phenol is largely protonated, making the molecule maximally lipophilic for extraction into Ethyl Acetate or DCM.[1][4][3]
Standard Operating Procedure: Converting to Free Base
If you require solubility in DCM, Chloroform, or Toluene, you must remove the acetate group.[1][4][3]
Protocol: Biphasic Neutralization
-
Dissolution: Dissolve 1.0 equivalent of This compound in the minimum volume of water (approx. 10 mL per gram).[1][4][3][2]
-
Solvent Addition: Add an equal volume of Dichloromethane (DCM) .[1][2] You will see two clear layers.[1][3][2]
-
Basification: While stirring vigorously, slowly add Saturated Sodium Bicarbonate (
) solution. -
Extraction: Separate the layers. Extract the aqueous layer 2x more with DCM.[1][3]
-
Drying: Combine organic layers, dry over Anhydrous Sodium Sulfate (
), and filter. -
Evaporation: Remove solvent in vacuo.
Figure 2: Workflow for converting the hydrophilic acetate salt into the lipophilic free base.
References
-
ChemicalBook. (2024).[1][3][2][6] 1,2,3,4-Tetrahydroisoquinoline Properties and Solubility Data. Retrieved from [1][4][3]
-
Stahl, P. H., & Wermuth, C. G. (Eds.).[3] (2011).[3][7] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[3][2] Wiley-VCH.[1][4][3] (General reference for amine acetate salt solubility profiles).
-
PubChem. (2024).[1][3][2] Compound Summary: 1,2,3,4-Tetrahydroisoquinoline.[1][4][3][2][6][7][8][9][10][11][12][13] National Library of Medicine.[1][3] Retrieved from [1][4][3]
-
Fisher Scientific. (2024).[1][3][6] Safety Data Sheet: 1,2,3,4-Tetrahydroisoquinoline. Retrieved from [1][4][3]
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling chemical substances.
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline-5-carboxylic acid | C10H11NO2 | CID 34178060 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2,3,4-テトラヒドロイソキノリン 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 4. CAS 103733-65-9: (R)-1,2,3,4-tetrahydroisoquinoline-3-carb… [cymitquimica.com]
- 5. researchgate.net [researchgate.net]
- 6. chembk.com [chembk.com]
- 7. Showing Compound 1,2,3,4-Tetrahydroisoquinoline (FDB029096) - FooDB [foodb.ca]
- 8. CAS 91-21-4: 1,2,3,4-Tetrahydroisoquinoline | CymitQuimica [cymitquimica.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. journals.iucr.org [journals.iucr.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. ijstr.org [ijstr.org]
Technical Support Center: Purification of Tetrahydroisoquinoline (THIQ) Derivatives
Status: Operational Subject: Troubleshooting & Optimization of THIQ Chromatography Assigned Specialist: Senior Application Scientist
Introduction: The Chemistry of the Problem
Tetrahydroisoquinoline (THIQ) derivatives are typically secondary or tertiary amines with a
The Conflict: When basic THIQs contact acidic silanols, protonation occurs, forming a reversible but strong ionic bond. This results in:
-
Tailing/Streaking: Slow desorption kinetics cause peaks to widen and trail.
-
Irreversible Adsorption: Product remains stuck at the baseline.
-
Decomposition: Acid-sensitive derivatives (e.g., enamines or specific protecting groups) may degrade.
This guide provides field-proven protocols to neutralize these interactions and achieve high-purity isolation.
Module 1: Troubleshooting Peak Shape (Tailing & Streaking)
Q: My THIQ derivative elutes as a broad streak or stays at the baseline. How do I fix this?
A: You must suppress silanol ionization or compete for binding sites.
There are two primary methods to resolve this on standard silica:
Method A: The "Modifier" Approach (Standard)
Add a basic modifier to your mobile phase. This base competes with your THIQ for the acidic silanol sites, effectively "blocking" them.
-
Triethylamine (TEA): Add 1–3% v/v TEA to your mobile phase (e.g., Hexane/EtOAc + 1% TEA).
-
Protocol: Pre-rinse the column with 3 column volumes (CV) of the mobile phase containing TEA before injecting your sample. This ensures the silica is "neutralized" before the compound hits it.
-
-
Ammonia (
): For polar THIQs requiring Dichloromethane (DCM) and Methanol (MeOH).-
The "Magic Solvent": Prepare a stock solution of DCM : MeOH :
(90 : 9 : 1) .[1] Use this as your "B" solvent in a gradient with pure DCM.
-
Method B: The "Amine-Silica" Approach (Superior)
Switch to Amine-Functionalized Silica (KP-NH) .
-
Why: The silica surface is chemically bonded with propyl-amine groups.[2] The surface is basic (pH ~9.5), preventing the THIQ from protonating.
-
Benefit: No toxic modifiers (TEA) needed in the solvent; run standard Hexane/EtOAc gradients; higher loading capacity.
Module 2: Decision Framework for Purification
Use the following logic flow to select the correct stationary phase and solvent system for your specific derivative.
Figure 1: Decision tree for selecting stationary phases and mobile phases based on THIQ solubility and stability.
Module 3: Optimized Solvent Systems
The following table summarizes validated solvent systems for THIQ purification.
| Compound Type | Stationary Phase | Solvent A | Solvent B | Modifier | Notes |
| Lipophilic THIQ | Standard Silica | Hexane | EtOAc | 1-3% TEA | Pre-equilibrate column with TEA. |
| Lipophilic THIQ | Amine Silica (KP-NH) | Hexane | EtOAc | None | Best resolution; no smell. |
| Polar THIQ | Standard Silica | DCM | MeOH | Use "Magic Solvent" ratio (see below). | |
| Polar THIQ | C18 (Reverse Phase) | Water | Acetonitrile | 0.1% Formic Acid | Only if compound is acid-stable. |
| Acid-Labile | Amine Silica (KP-NH) | Hexane | EtOAc | None | Prevents acid-catalyzed degradation. |
The "Magic Solvent" Recipe for Polar Alkaloids: For THIQs that stick to silica even with TEA, use this isocratic or gradient mixture:
-
Dichloromethane (DCM): 90 parts
-
Methanol (MeOH): 9 parts
-
Ammonium Hydroxide (28-30%
): 1 part Note: Mix MeOH and first, then add to DCM to prevent miscibility issues.
Module 4: Sample Loading & Workup Protocols
Q: My crude sample is a dark oil. How should I load it?
A: Avoid liquid loading with strong solvents (like DCM) for basic amines. Liquid loading with DCM often causes "band broadening" because the solvent is stronger than the starting mobile phase.
Recommended: Dry Loading
-
Dissolve crude THIQ in a minimal amount of MeOH/DCM.
-
Add Amine-Silica or Celite (ratio 1:3 sample to sorbent). Do not use acidic silica for dry loading if your compound is sensitive.
-
Evaporate to dryness on a rotovap.
-
Load the free-flowing powder into a solid load cartridge.
Q: Can I clean up the sample before the column?
A: Yes. The "Acid-Base Extraction" is the most powerful self-validating purification step for THIQs. This protocol removes non-basic impurities (neutrals/acids) before chromatography, often simplifying the separation significantly.
Figure 2: Acid-Base extraction workflow to isolate THIQ free bases from neutral/acidic byproducts.
Module 5: Stability & Storage
Q: My purified compound turned yellow/brown after a few days. Why?
A: THIQs are prone to air-oxidation to form N-oxides or dehydrogenation to isoquinolines.
Prevention Protocol:
-
Elution: Never leave the compound on the silica column overnight; the high surface area catalyzes oxidation.
-
Storage: Store as the HCl or Tartrate salt rather than the free base. Salts are significantly more stable.
-
To make salt: Dissolve free base in Et2O, add 2M HCl in Et2O dropwise. Filter the precipitate.
-
-
Solvents: Avoid Chloroform (
) if possible, as it can form reactive carbenes or contain HCl traces that degrade sensitive derivatives. Use DCM instead.
References
-
Teledyne ISCO. (2012). Method Development Strategies for Amine Bonded Phase Columns. Retrieved from [Link]
-
Biotage. (2023).[3] When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
-
University of Rochester. (n.d.). Tips for Flash Column Chromatography: Solvent Systems. Retrieved from [Link]
-
Common Organic Chemistry. (2024). Solvent Systems for Silica Gel Column Chromatography (DCM/MeOH/NH4OH). Retrieved from [Link]
Sources
troubleshooting Pictet-Spengler cyclization for 5-hydroxy isomers
Topic: Troubleshooting 5-Hydroxy Isomers & Electron-Rich Substrates
Status: Operational Agent: Senior Application Scientist Case ID: PS-CYC-5OH-REGIO
Overview
Welcome to the technical support hub for the Pictet-Spengler cyclization. This guide specifically addresses the challenges associated with 5-hydroxy isomers and electron-rich substrates .
In the context of Pictet-Spengler chemistry, "5-hydroxy isomer" issues typically refer to two distinct but related challenges depending on your starting material:
-
Regioselectivity (The "Isomer" Trap): Cyclization of meta-substituted phenethylamines (e.g., m-tyramine) yielding a mixture of 6-hydroxy (para-cyclized) and 8-hydroxy (ortho-cyclized) tetrahydroisoquinolines (THIQs).
-
Chemoselectivity & Stability: Cyclization of 5-hydroxytryptamine (serotonin) derivatives, where the electron-rich 5-OH group promotes oxidative polymerization (tar formation) or competing side reactions rather than the desired C2-cyclization.
This guide provides self-validating protocols to resolve both.
Part 1: The Regioselectivity Crisis (Isoquinoline Synthesis)
Symptom: You are cyclizing a 3-hydroxyphenethylamine (or similar meta-substituted amine) and obtaining an inseparable mixture of 6-substituted and 8-substituted isomers.
The Mechanism: The hydroxyl group at the meta position activates the ring. Cyclization can occur:
-
Para to the OH (Position 6): Sterically favored, often the "biomimetic" product.
-
Ortho to the OH (Position 8): Electronically viable, sometimes favored by chelation or specific Lewis acids.
Troubleshooting Guide
| Variable | Adjustment | Technical Rationale |
| Solvent/Buffer | Switch to Phosphate Buffer (pH 6-7) | Critical Insight: Phosphate is not just a buffer; it acts as a bifunctional catalyst. It facilitates the proton transfer required for the formation of the iminium ion while maintaining a pH that minimizes "ortho" attack. This "biomimetic" condition strongly biases the reaction toward the para (6-OH) isomer. |
| Acid Catalyst | Avoid Strong Lewis Acids | Strong Lewis acids (e.g., |
| Protecting Groups | Use O-Benzyl or O-Methyl | If the free phenol is not required immediately, protecting it increases steric bulk at the ortho position, forcing cyclization to the para position (Position 6). |
Visualizing the Pathway
Caption: Bifurcation of the Pictet-Spengler pathway for meta-substituted substrates. Phosphate buffering promotes the desired para-cyclization path.
Part 2: The Stability Trap (Indole/Serotonin Derivatives)
Symptom: Reaction turns black/dark brown immediately. TLC shows a streak (polymerization) or baseline material, with low yield of the 5-hydroxy-tetrahydro-
The Mechanism: 5-Hydroxytryptamine is excessively electron-rich. Under standard harsh acidic conditions (TFA/DCM), the indole ring undergoes oxidative coupling (quinone imine formation) faster than the Pictet-Spengler cyclization.
FAQ: Solving Instability
Q: My reaction turns to tar. How do I stop oxidation? A: You must exclude oxygen and control the oxidation potential.
-
Degas Solvents: Sparge all buffers/solvents with Argon for 15 minutes before use.
-
Add Antioxidants: Include 1.0 equivalent of Sodium Ascorbate or Sodium Metabisulfite in the reaction mixture. This acts as a sacrificial reductant.
-
pH Control: Avoid pH < 2. Use the Phosphate Buffer Method (see Protocol below).
Q: I am getting the "Spiro" product instead of the fused ring. A: This is a kinetic trap. Attack at C3 (indole) is faster than C2. Usually, the C3-spiroindolenine rearranges to the C2-product.
-
Fix: Increase temperature slightly (to 50°C) to overcome the activation energy for the rearrangement.
-
Fix: Ensure the medium is acidic enough (pH ~4-5) to protonate the intermediate, but not so acidic it destroys the starting material.
Part 3: Validated Protocol (The Phosphate Buffer Method)
This protocol is the "Gold Standard" for sensitive 5-hydroxy isomers (both isoquinoline and carboline series). It mimics enzymatic conditions (e.g., Norcoclaurine Synthase).[1]
Reagents:
-
Substrate: 5-Hydroxytryptamine (HCl salt) or m-Tyramine.
-
Aldehyde: 1.2 equivalents.
-
Buffer: 0.1 M Potassium Phosphate buffer (pH 6.0).
Workflow:
-
Preparation: Dissolve the amine substrate (1.0 mmol) in 10 mL of degassed 0.1 M Phosphate Buffer (pH 6.0).
-
Addition: Add the aldehyde (1.2 mmol).
-
Note: If the aldehyde is insoluble in water, add a co-solvent (MeOH or EtOH) up to 20% v/v.
-
-
Incubation: Seal under Argon. Stir at 50°C for 4–16 hours.
-
Monitoring: Check HPLC/LC-MS. The imine often forms quickly; cyclization is the rate-determining step.
-
-
Workup:
-
Basify to pH 8.5 with saturated
. -
Extract with EtOAc or DCM/iPrOH (3:1) if the product is polar.
-
Crucial: Do not dry the organic layer with strong Lewis acidic drying agents if the product is unstable; use
.
-
Why this works: Phosphate acts as a general acid-base catalyst, shuttling protons to the imine nitrogen without creating a harsh cationic environment that triggers polymerization.
Part 4: Diagnostic Flowchart
Use this logic tree to diagnose your specific failure mode.
Caption: Decision matrix for diagnosing Pictet-Spengler failures.
References
-
Biomimetic Phosphate Catalysis: Pesnot, T., et al. "Phosphate mediated biomimetic synthesis of tetrahydroisoquinoline alkaloids." Chemical Communications, 2011. Link
-
Regioselectivity Mechanisms: Maresh, J. J., et al. "Facile one-pot synthesis of tetrahydroisoquinolines from amino acids via hypochlorite-mediated decarboxylation and Pictet-Spengler condensation." Tetrahedron Letters, 2014. Link
-
Enzymatic/Biocompatible Approaches: Lichman, B. R., et al. (Hailes Group). "Biocompatible Pictet-Spengler reaction for one-pot syntheses of tetrahydroisoquinolines." Green Chemistry, 2015. Link
-
General Mechanism & History: Stöckigt, J., et al. "The Pictet-Spengler Reaction in Nature and in Organic Chemistry." Angewandte Chemie International Edition, 2011.[2] Link
Sources
stability of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate in solution
This guide serves as a technical resource for researchers working with 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate (CAS 164653-60-5). The information below synthesizes chemical kinetics, stability profiling, and practical handling protocols to ensure experimental reproducibility.
Technical Specifications & Compound Identity
Before troubleshooting, verify the exact chemical entity. The term "Acetate" in this context refers to the acetic acid salt of the base amine, not an ester derivative.
| Parameter | Specification |
| Chemical Name | This compound (Salt) |
| CAS Number | 164653-60-5 |
| Molecular Formula | C₁₁H₁₅NO₃ (C₉H₁₁NO[] · C₂H₄O₂) |
| Molecular Weight | 209.24 g/mol (Salt) vs. 149.19 g/mol (Free Base) |
| Core Structure | Phenolic tetrahydroisoquinoline (THIQ) scaffold |
| pKa (Calculated) | ~9.5 (Amine), ~10.0 (Phenol), 4.76 (Acetic Acid) |
Part 1: Stability Profile & Degradation Mechanisms
The is governed by two competing degradation pathways: Autoxidation (driven by the phenolic moiety) and Oxidative Dehydrogenation (driven by the secondary amine).
Critical Stability Factors
-
pH Sensitivity:
-
pH < 5.0 (Stable): The protonated ammonium form resists oxidation.
-
pH > 7.0 (Unstable): The free base and phenolate forms rapidly undergo autoxidation, leading to polymerization and quinone formation (browning).
-
-
Dissolved Oxygen: The phenolic ring is electron-rich. In the presence of oxygen and trace metals, it oxidizes to form reactive quinone intermediates.
-
Light: UV/Visible light accelerates the radical generation process, catalyzing dehydrogenation to the dihydroisoquinoline or isoquinoline species.
Degradation Pathway Diagram
The following diagram illustrates the primary degradation routes users must mitigate.
Caption: Primary degradation pathways of phenolic THIQs. High pH promotes free base formation, leading to rapid oxidation (red path) or dehydrogenation (green path).
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Solution Discoloration
Q: My stock solution turned from clear/pale yellow to brown/black overnight. Is it still usable?
-
Diagnosis: This indicates oxidative polymerization of the phenol group (similar to the browning of dopamine or apples).
-
Root Cause: Exposure to oxygen at neutral or alkaline pH.
-
Action: Discard the solution. The presence of quinones can covalently modify proteins and interfere with assays.
-
Prevention:
-
Prepare solutions in degassed solvents.
-
Lower the pH (pH 3–5) using 0.1% Acetic Acid or HCl.
-
Add an antioxidant like Sodium Metabisulfite (0.1%) or Ascorbic Acid (1 mM) if compatible with your assay.
-
Issue 2: Precipitation
Q: I dissolved the powder in PBS (pH 7.4), and a white precipitate formed after 1 hour.
-
Diagnosis: Formation of the insoluble free base .
-
Root Cause: The acetate salt dissociates in PBS. The pH of PBS (7.4) is close to the pKa of the amine, reducing solubility.
-
Action: Acidify the sample immediately with dilute acetic acid to see if it redissolves.
-
Prevention: Avoid storing concentrated stocks (>10 mM) in neutral buffers. Prepare high-concentration stocks in DMSO or Water acidified with 0.1% Formic Acid/Acetic Acid , then dilute into the assay buffer immediately before use.
Issue 3: Loss of Potency in Cell Culture
Q: The compound shows no effect in my 24-hour incubation assay, despite fresh preparation.
-
Diagnosis: Rapid degradation in culture media (DMEM/RPMI).
-
Root Cause: Culture media typically contains iron/copper salts and has a pH of 7.4, creating a perfect environment for Fenton chemistry-mediated oxidation.
-
Action:
-
Refresh the media containing the drug every 6–12 hours.
-
Check if the media contains pyruvate (a scavenger) or add supplements to stabilize the redox environment.
-
Quantify actual exposure using LC-MS from media aliquots at t=0 and t=24h.
-
Part 3: Recommended Protocols
Protocol A: Preparation of Stable Stock Solution (10 mM)
Use this protocol for long-term storage (-80°C).
-
Solvent Choice: Use DMSO (Anhydrous) or 0.1 M Acetic Acid in water. Avoid pure water or PBS for storage.
-
Weighing: Weigh the acetate salt (MW 209.24).
-
Dissolution:
-
Dissolve 2.09 mg in 1 mL of solvent.
-
Vortex under a stream of Nitrogen or Argon gas to displace oxygen.
-
-
Storage: Aliquot into light-protective amber vials. Store at -80°C .
-
Stability: >6 months at -80°C; <24 hours at Room Temp.
-
Protocol B: LC-MS Quality Control Check
Run this check if you suspect degradation.
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18) |
| Mobile Phase A | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Detection | UV at 280 nm (Phenol absorption) |
| Expected Mass | [M+H]⁺ = 150.09 (Note: The acetate ion [60 Da] dissociates; you detect the cation). |
| Impurity Flags | Mass shifts of -2 Da (Dihydroisoquinoline) or +14/16 Da (Oxidation products). |
References
-
ChemicalBook. (2023). This compound Properties and CAS 164653-60-5.[][2][3][4]Link
-
PubChem. (2025).[5] 1,2,3,4-Tetrahydroisoquinoline Derivatives and Stability Data. National Library of Medicine. Link
-
Bjerg, E. E., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Journal of Organic Chemistry. Link
-
Luo, J., et al. (2024). Efficient and scalable synthesis of 3,4-dihydroisoquinolin-1(2H)-ones by benzylic oxidation of tetrahydroisoquinoline derivatives. RSC Advances.[6] Link
-
Sigma-Aldrich. (2025). Technical Bulletin: Handling and Storage of Phenolic Amines and Tetrahydroisoquinolines.Link
Sources
- 2. guidechem.com [guidechem.com]
- 3. 5-methyl-1,2,3,4-tetrahydro-6-isoquinolinol [1165923-86-3] | Chemsigma [chemsigma.com]
- 4. This compound | 164653-60-5 [chemicalbook.com]
- 5. 5-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | CID 16244396 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
removing acetate counterions from tetrahydroisoquinoline intermediates
Technical Support Center: Purification & Salt Exchange for Tetrahydroisoquinoline (THIQ) Intermediates
Case ID: THIQ-ACE-REM-001 Assigned Specialist: Senior Application Scientist, Separation Technologies Status: Open Subject: Removal of Acetate Counterions from Secondary Amine Scaffolds[1][2]
Executive Summary
You are likely encountering a persistent singlet at
This guide provides three validated workflows to displace acetate, chosen based on your compound's stability and scale.
Module 1: The Thermodynamic Driver (Why this happens)
To remove acetate, you must destabilize the THIQ-Acetate salt complex.[1][2] This is a competition between acids.[1][2] You cannot simply "wash" acetate away with water because the salt is often soluble in both aqueous and organic phases (lipophilic salts).
The Logic of Displacement:
You must introduce a counterion (like Cl
-
Acetic Acid pKa: ~4.8[1]
-
THIQ-H
pKa: ~9.6[2][5][6][7]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">
By flooding the system with excess protons from a strong acid, you protonate the acetate anion (turning it into volatile acetic acid) and force the THIQ to pair with the new, non-volatile counterion (Cl
Figure 1: The thermodynamic displacement of the weak acetate counterion by the strong conjugate base chloride.[2]
Module 2: Validated Removal Protocols
Protocol A: The "Free Base" Extraction (Standard)
Best for: Lipophilic THIQs soluble in DCM or EtOAc. Risk: Oxidation of the secondary amine if left exposed to air too long.
-
Dissolution: Dissolve the THIQ-Acetate residue in DCM (preferred) or Ethyl Acetate.[1][2] Use ~10-20 mL per gram.[1][2]
-
Basification: Wash the organic layer with saturated aqueous NaHCO
(2x).-
Note: If the acetate is stubborn, use 1M NaOH (pH > 12), but ensure your THIQ substituents are stable to strong base.
-
-
Partition: The THIQ is now a free base (neutral) and stays in the organic layer. Acetate (sodium acetate) moves to the aqueous layer.
-
Drying: Dry organic layer over anhydrous Na
SO . Filter. -
Conversion (Optional): If you need the HCl salt, add 1.1 eq of HCl in Dioxane (4M) or HCl in Ether (2M) to the free base solution before evaporating.
-
Evaporation: Rotovap to dryness.
Protocol B: Direct Salt Metathesis (Lyophilization)
Best for: Polar THIQs or water-soluble peptides.[1][2]
-
Dissolve: Dissolve the intermediate in a mixture of 1,4-Dioxane/Water (1:1) or tBuOH/Water .
-
Acidify: Add excess HCl (approx. 5–10 equivalents relative to amine). Use dilute aqueous HCl (0.1 M to 1 M).[1][2]
-
Freeze & Lyophilize: Freeze-dry the sample.
-
Repeat: Crucial Step. Redissolve in water/HCl and lyophilize a second time. A single pass rarely removes 100% of the acetate.
Protocol C: Solid Phase Extraction (SCX Columns)
Best for: Small scale (<500 mg) or high-throughput purification.[1][2]
-
Load: Dissolve compound in MeOH (or MeOH/DCM). Load onto a Strong Cation Exchange (SCX-2) cartridge (sulfonic acid based).
-
Wash: Flush with 3-5 column volumes (CV) of MeOH .
-
Release: Elute with 2M NH
in MeOH . -
Finish: Evaporate the ammoniacal methanol. You now have the clean free base.
Module 3: Troubleshooting & FAQs
Visualizing the Workflow Selection
Figure 2: Decision tree for selecting the appropriate acetate removal method.
Common Issues & Solutions
| Symptom | Probable Cause | Corrective Action |
| "Gummy" Oil instead of Solid | THIQ-HCl salts are often hygroscopic or trap solvent.[1][2] | Trituration: Dissolve the oil in a minimum amount of MeOH/DCM, then add excess Diethyl Ether or Pentane while stirring rapidly. A white solid should precipitate.[1][2] Filter under N |
| Residual Singlet at 1.9 ppm | Incomplete exchange; Acetate trapped in crystal lattice.[1][2] | Azeotropic Distillation: Dissolve in Toluene (or DCM) and rotovap.[1][2] Repeat 3x. Toluene helps drag out acetic acid.[1][2][10] |
| Degradation/Color Change | Free base oxidation (THIQs oxidize to isoquinolines or N-oxides).[1][2] | Store as the HCl salt immediately.[2] Do not leave the free base in solution for extended periods.[2] Flush all flasks with Argon.[1][2] |
| NMR Shift Confusion | Unsure if peak is Acetate or impurity. | Run NMR in D |
References
-
Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[1] J. Org.[1][2] Chem.1997 , 62, 7512–7515.[1][12]
-
Biotage AB. "Strategies for the Purification of Amines using ISOLUTE® SCX-2." Technical Note TN124.[1][2]
-
Perrin, D. D.; Armarego, W. L. F. Purification of Laboratory Chemicals, 8th Edition; Butterworth-Heinemann, 2017 .[1][2] (Standard text for salt formation and purification protocols).
-
Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities."[1] Org.[1][2][13][14][15] Process Res. Dev.2000 , 4, 427–435.[1]
Sources
- 1. 1,2,3,4-Tetrahydroisoquinoline | C9H11N | CID 7046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isoquinoline - Wikipedia [en.wikipedia.org]
- 3. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 4. Elimination and exchange of trifluoroacetate counter-ion from cationic peptides: a critical evaluation of different approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. lifetein.com [lifetein.com]
- 10. researchgate.net [researchgate.net]
- 11. fishersci.com [fishersci.com]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. modgraph.co.uk [modgraph.co.uk]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Tetrahydroisoquinolinols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetrahydroisoquinolinols (THIQs) are a class of organic compounds featuring a tetrahydroisoquinoline core structure with one or more hydroxyl groups. This structural motif is prevalent in a wide array of natural products, including many isoquinoline alkaloids with significant pharmacological properties. As such, the precise structural elucidation of THIQ derivatives is a critical task in natural product chemistry, drug discovery, and metabolomics. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as a powerful analytical tool for the identification and characterization of these compounds. The fragmentation patterns observed in mass spectrometry provide a veritable fingerprint of a molecule's structure. Understanding these patterns is key to differentiating between isomers and confirming the identity of novel compounds.
This guide provides an in-depth, comparative analysis of the mass spectrometry fragmentation patterns of tetrahydroisoquinolinols. We will explore the fundamental fragmentation pathways, the influence of the hydroxyl group's position on the aromatic ring, and the impact of substituents on both the nitrogen atom and the tetrahydroisoquinoline core. This guide is designed to equip researchers with the necessary knowledge to confidently interpret the mass spectra of this important class of molecules.
Core Fragmentation Pathways of the Tetrahydroisoquinoline Scaffold
The fragmentation of the tetrahydroisoquinoline core is primarily governed by the stability of the resulting fragment ions. The presence of the nitrogen atom and the aromatic ring dictates the most favorable cleavage points. The most common fragmentation pathways observed for the protonated tetrahydroisoquinoline molecule ([M+H]⁺) are benzylic cleavage and retro-Diels-Alder (RDA) reaction.
Benzylic Cleavage
The most characteristic fragmentation of the tetrahydroisoquinoline skeleton is the cleavage of the C1-Cα bond, which is a benzylic cleavage. This results in the formation of a stable iminium ion. For the unsubstituted 1,2,3,4-tetrahydroisoquinoline, this cleavage leads to the loss of a hydrogen radical from the C1 position, resulting in a prominent M-1 peak[1]. In substituted tetrahydroisoquinolines, this pathway often leads to the formation of a tropylium ion or a related stable aromatic cation. For instance, in the fragmentation of 1-methyl-1,2,3,4-tetrahydroisoquinoline, the initial benzylic cleavage is followed by a rearrangement to a cycloheptatrienyl species, which then loses vinylamine to form the tropylium ion at m/z 91[2].
Retro-Diels-Alder (RDA) Reaction
The retro-Diels-Alder reaction is another important fragmentation pathway for cyclic systems, including the tetrahydroisoquinoline nucleus. This reaction involves the concerted cleavage of two bonds in the heterocyclic ring, resulting in the formation of a diene and a dienophile. For tetrahydroisoquinolines, the RDA reaction typically occurs in the partially saturated heterocyclic ring, leading to the expulsion of an ethylene molecule or a substituted alkene, depending on the substitution pattern. This fragmentation is particularly useful for identifying the substitution pattern on the heterocyclic part of the molecule.
The Influence of the Hydroxyl Group on Fragmentation
The position of the hydroxyl group on the aromatic ring of the tetrahydroisoquinoline core has a profound impact on the fragmentation pattern. The hydroxyl group can direct fragmentation by influencing the site of protonation and the stability of the resulting fragment ions. While comprehensive comparative studies on all positional isomers are scarce in the literature, we can infer the expected fragmentation behaviors based on general principles of mass spectrometry and studies on related isoquinoline alkaloids.
A key fragmentation pathway for hydroxylated compounds is the neutral loss of water (H₂O)[3][4]. This is a common fragmentation for alcohols and phenols and can be a significant peak in the mass spectra of tetrahydroisoquinolinols.
For tetrahydroisoquinolinols with vicinal methoxy and hydroxy groups, a characteristic neutral loss of methanol (CH₃OH) is often observed[3][4]. This is a result of a concerted elimination reaction involving the two adjacent groups.
The relative abundance of fragment ions resulting from benzylic cleavage versus those from cleavages directed by the hydroxyl group can provide clues to the position of the hydroxyl group. For instance, a hydroxyl group at the C7 position may influence the fragmentation of the heterocyclic ring differently than a hydroxyl group at the C5 or C8 position due to its electronic effect on the aromatic ring and its proximity to the benzylic C1 position.
A notable example of positional influence is the concerted fragmentation of an 8-benzyloxytetrahydroisoquinoline, which loses the elements of toluene. This fragmentation is absent in the corresponding 7-benzyloxy isomer, highlighting the critical role of the substituent's position[1]. While this example involves a benzyloxy group, the principle of positional-directing fragmentation is directly applicable to hydroxylated analogs.
Comparative Fragmentation of Tetrahydroisoquinolinol Isomers
Distinguishing between positional isomers of tetrahydroisoquinolinols by mass spectrometry can be challenging as they often produce similar fragment ions. However, careful examination of the relative abundances of these ions can provide the necessary differentiation. Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is particularly well-suited for this purpose, as the collision energy can be optimized to enhance the differences in fragmentation patterns.
| Isomer | Key Fragmentation Pathways | Characteristic Fragment Ions (m/z) | Notes |
| 5-Hydroxytetrahydroisoquinoline | Benzylic cleavage, RDA, Neutral loss of H₂O and CO. | [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA. | The proximity of the hydroxyl group to the heterocyclic ring may influence the RDA fragmentation pathway. |
| 6-Hydroxytetrahydroisoquinoline | Benzylic cleavage, RDA, Neutral loss of H₂O and CO. | [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA. | Fragmentation is expected to be a balance between benzylic cleavage and hydroxyl-directed cleavages. |
| 7-Hydroxytetrahydroisoquinoline | Benzylic cleavage, RDA, Neutral loss of H₂O and CO. | [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA. | The electronic effect of the hydroxyl group at the para-position to C1 may influence the stability of the benzylic cation. |
| 8-Hydroxytetrahydroisoquinoline | Benzylic cleavage, RDA, Neutral loss of H₂O and CO. | [M+H]⁺, [M+H-H₂O]⁺, [M+H-CO]⁺, fragments from RDA. | The ortho-position of the hydroxyl group to the ring fusion may lead to unique rearrangement and fragmentation pathways. |
| 6,7-Dihydroxytetrahydroisoquinoline | Benzylic cleavage, RDA, Sequential loss of H₂O and CO. | [M+H]⁺, [M+H-H₂O]⁺, [M+H-H₂O-CO]⁺, fragments from RDA. | The catechol structure can lead to characteristic fragmentation patterns, including the formation of quinone-type fragment ions. |
Note: The specific m/z values will depend on the presence and nature of other substituents on the tetrahydroisoquinoline core. The table provides a general guide to the expected fragmentation behavior.
Experimental Protocols
The following is a generalized protocol for the analysis of tetrahydroisoquinolinols by LC-MS/MS. It is important to note that the specific parameters should be optimized for the instrument and the specific compounds being analyzed.
Sample Preparation
-
Extraction: For biological samples, a liquid-liquid extraction or solid-phase extraction (SPE) is typically employed to isolate the compounds of interest and remove matrix interferences[2][5]. A common approach involves basifying the sample with a suitable base (e.g., ammonium hydroxide) and extracting with an organic solvent such as dichloromethane or a mixture of hexanes and ethyl acetate.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC mobile phase, typically a mixture of water and methanol or acetonitrile containing a small amount of formic acid to promote protonation[5].
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column is commonly used for the separation of isoquinoline alkaloids[5].
-
Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing 0.1% formic acid, is a typical mobile phase system[5].
-
Flow Rate: A flow rate of 0.2-0.5 mL/min is generally used.
-
Column Temperature: The column is typically maintained at a constant temperature, for example, 40 °C.
Mass Spectrometry (MS)
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the most common technique for the analysis of tetrahydroisoquinolinols, as the nitrogen atom is readily protonated[3][6].
-
MS/MS Analysis: Tandem mass spectrometry is performed by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion and subjecting it to collision-induced dissociation (CID).
-
Collision Energy: The collision energy is a critical parameter that needs to be optimized for each compound to generate a rich and informative fragment ion spectrum. A range of collision energies should be tested to observe the full fragmentation pattern.
Visualization of Fragmentation Pathways
General Fragmentation of a Hydroxylated Tetrahydroisoquinoline
Caption: Primary fragmentation pathways of a protonated tetrahydroisoquinolinol.
Experimental Workflow for LC-MS/MS Analysis
Caption: A typical workflow for the LC-MS/MS analysis of tetrahydroisoquinolinols.
Conclusion
The mass spectrometric fragmentation of tetrahydroisoquinolinols is a complex process that is highly dependent on the structure of the molecule, including the position of the hydroxyl group and other substituents. The primary fragmentation pathways involve benzylic cleavage and retro-Diels-Alder reactions. The presence of a hydroxyl group introduces additional fragmentation channels, such as the neutral loss of water. While the differentiation of positional isomers can be challenging, careful analysis of the relative abundances of fragment ions in ESI-MS/MS spectra can provide the necessary structural information. This guide provides a foundational understanding of the key fragmentation patterns and analytical considerations for the mass spectrometric analysis of tetrahydroisoquinolinols, which will aid researchers in the structural elucidation of this important class of compounds.
References
-
Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., Cheng, P., & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]
-
Totsuka, Y., Imai, K., & Takayama, H. (2006). Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue. Analytical and Bioanalytical Chemistry, 385(5), 933-941. [Link]
-
Starke, I., Schuster, I., Fülöp, F., & Kleinpeter, E. (2008). Mass spectra of tetrahydroisoquinoline-fused 1,3,2-O,N,P- and 1,2,3-O,S,N-heterocycles: influence of ring size and fusion, of present heteroatoms, substituent effects and of the stereochemistry on fragmentation. Rapid Communications in Mass Spectrometry, 22(10), 1519-1527. [Link]
-
Niwa, T., Takeda, N., Yoshizumi, H., Tatematsu, A., Yoshida, M., Dostert, P., Naoi, M., & Nagatsu, T. (1991). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) as endogenous amines obtained from biological samples. Journal of Chromatography B: Biomedical Sciences and Applications, 562(1-2), 335-344. [Link]
-
Agilent Technologies, Inc. (2023). Quantitative Separation of THC Isomers and Metabolites from Whole Blood. [Link]
-
Restek Corporation. (2025). LC-MS/MS Analysis of THC Isomers & Metabolites in Whole Blood and Urine. [Link]
-
Harris, D. N., & Jackson, G. P. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. International Journal of Mass Spectrometry, 368, 23-29. [Link]
-
Restek Corporation. (2022). Development of an LC-MS/MS Method for the Analysis of Δ8-THC, Δ9-THC, and Their Metabolites in Whole Blood. [Link]
-
Qing, Z., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. ResearchGate. [Link]
-
Portet, B., Fabre, N., Rozenberg, R., Habib-Jiwan, J. L., Moulis, C., & Quetin-Leclercq, J. (2008). Analysis of minor flavonoids in Piper hostmannianum var. berbicense using liquid chromatography coupled with atmospheric pressure chemical ionization mass spectrometry. Journal of Chromatography A, 1210(1), 45-54. [Link]
-
Ndhlala, A. R., Aderogba, M. A., Ncube, B., & Van Staden, J. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. Phytochemistry Letters, 20, 137-143. [Link]
-
Dyke, S. F., & Kinsman, R. G. (1971). Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation. Journal of the Chemical Society, Perkin Transactions 2, (2), 240-243. [Link]
-
Tiscione, N. B., Cally, P. S., & Yeatman, D. T. (2015). Fragmentation Pathways and Structural Characterization of Mitragynine and its Metabolite using Electrospray Ionization and High Resolution Mass Spectrometry. Journal of Analytical Toxicology, 39(8), 629-635. [Link]
-
Crosby, M., et al. (2025). Quantitative analysis of Δ8- and Δ9-tetrahydrocannabinol metabolites and isomers: a rapid assay in urine by LC-MS/MS. Kura Biotech. [Link]
-
LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Danikiewicz, W., Giezek, E., & Rychlewska, U. (2011). Fragmentation of RGD-peptidomimetics, derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline and isophthalic acid, by fast atom bombardment mass spectrometry in positive and negative ion modes. Journal of Analytical Chemistry, 66(13), 1334-1342. [Link]
-
Fu, H. Z., & Liu, J. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry. American Journal of Analytical Chemistry, 7(1), 66-74. [Link]
-
Collins, M. A., & Neafsey, E. J. (1981). Gas chromatographic/mass spectrometric evidence for the identification of 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline as a normal constituent of rat brain. Its quantification and comparison to rat whole brain levels of dopamine. Biochemical Pharmacology, 30(17), 2461-2468. [Link]
-
University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. [Link]
-
Hong, J., Oh, J. H., & Lee, S. (2012). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Mass Spectrometry Letters, 3(3), 81-87. [Link]
Sources
- 1. Mass spectra of tetrahydroisoquinolines: a novel concerted fragmentation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. jsbms.jp [jsbms.jp]
- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analysis of tetrahydroisoquinolines formed after simultaneous consumption of ethanol and amphetamine or its derivatives by LC–MS/MS in human blood, brain, and liver tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
The Critical Influence of Hydroxyl Position: A Comparative Analysis of 5-Hydroxy and 6-Hydroxy Tetrahydroisoquinolines in Drug Discovery
The tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3] The therapeutic potential of THIQ derivatives is profoundly influenced by the nature and position of substituents on the aromatic ring. Among these, the placement of a hydroxyl group is a critical determinant of a molecule's pharmacological profile. This guide provides an in-depth, data-driven comparison of the bioactivity of 5-hydroxy and 6-hydroxy substituted tetrahydroisoquinolines, offering insights for researchers and professionals engaged in drug development.
The strategic placement of a hydroxyl group can dramatically alter a compound's interaction with biological targets, influencing everything from receptor affinity and selectivity to antioxidant and neuroprotective effects. Understanding these structure-activity relationships (SAR) is paramount for the rational design of novel therapeutics. This comparison will delve into the nuanced differences in bioactivity imparted by the positioning of the hydroxyl moiety at either the 5- or 6-position of the THIQ core.
Comparative Bioactivity Analysis: A Tale of Two Isomers
The seemingly subtle shift of a hydroxyl group from the 5- to the 6-position on the tetrahydroisoquinoline ring can lead to significant divergence in biological activity. This section will compare their performance across several key areas of pharmacological interest, supported by experimental findings.
Neuroprotective and Neurotoxic Profiles
In the context of neurodegenerative diseases, such as Parkinson's disease, the position of the hydroxyl group on the THIQ scaffold plays a pivotal role in determining whether a compound exhibits neuroprotective or neurotoxic effects.
-
5-Hydroxy-THIQs: Studies on 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) derivatives have shown that hydroxyl substitution generally decreases neurotoxicity compared to the parent compound.[4][5] Specifically, 5-hydroxy-1MeTIQ has been evaluated for its effects on cell viability in neuroblastoma cell lines. While hydroxyl substitution at any position tends to be beneficial in reducing toxicity, the specific advantages of the 5-position are often compared to the more extensively studied 6,7-dihydroxy derivatives.
-
6-Hydroxy-THIQs and 6,7-Dihydroxy-THIQs: The presence of a hydroxyl group at the 6-position, often in conjunction with a second hydroxyl at the 7-position (mimicking the catechol structure of dopamine), is a recurring motif in neuroactive THIQs. Dopamine-derived 6,7-dihydroxy-THIQs, such as salsolinol, have been extensively studied for their complex roles in the brain.[6] Some studies suggest that while the parent compounds may have neuroprotective properties by scavenging hydroxyl radicals, their N-methylated and oxidized derivatives can be potent dopaminergic neurotoxins.[7][8] In contrast, other research highlights the neuroprotective properties of 6-hydroxy-THIQ derivatives through the enhancement of antioxidant systems and suppression of apoptosis.[9][10] For instance, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has demonstrated significant neuroprotective effects in a rat model of Parkinson's disease by reducing oxidative stress.[9]
The general trend observed is that while hydroxylation decreases the toxicity of the parent 1MeTIQ, the catechol-like arrangement in 6,7-dihydroxy-THIQs can lead to a more complex pharmacological profile, with the potential for both neuroprotection and, upon metabolic activation, neurotoxicity.
Receptor Binding Affinity and Selectivity
The positioning of the hydroxyl group significantly impacts the ability of THIQ derivatives to bind to various G-protein coupled receptors (GPCRs), thereby influencing their potential as therapeutic agents for a range of conditions.
-
Dopamine Receptors: In the development of ligands for dopamine receptors, particularly the D3 subtype, the substitution pattern on the aromatic ring is critical. A study on novel THIQ-based D3 receptor ligands found that compounds with a 6,7-dihydroxy or 6,7-dimethoxy moiety displayed high affinity.[11] This suggests that substitution at the 6- and 7-positions is favorable for strong D3 receptor binding.
-
Adrenergic Receptors: 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols have been identified as potent non-selective beta-adrenoceptor agonists.[12] This highlights the importance of the 6,7-dihydroxy substitution pattern for interaction with beta-adrenergic receptors.
-
Histamine H3 Receptors: Research on substituted THIQs as histamine H3 receptor antagonists has revealed that 6- and 7-substituted derivatives are generally more potent than their 5- and 8-substituted counterparts.[13] This provides strong evidence that for this particular target, the 6-position is a more favorable location for substitution to achieve high affinity.
Antioxidant Activity
The capacity of phenolic compounds to act as antioxidants is a well-established principle. In the case of hydroxylated THIQs, this property is being explored for its therapeutic potential in diseases associated with oxidative stress.
-
6-Hydroxy-THIQs: A significant body of research points to the potent antioxidant properties of 6-hydroxy-THIQ derivatives.[9][14] For example, 6-hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline has been shown to enhance the antioxidant system in experimental models of Parkinson's disease.[9] Similarly, 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline demonstrated neuroprotective effects in a model of cerebral ischemia/reperfusion by modulating the antioxidant defense system and inhibiting inflammation and apoptosis.[10]
-
6,7-Dihydroxy-THIQs: Catechol-containing THIQs, such as those with hydroxyl groups at the 6- and 7-positions, exhibit potent antioxidant and Fe2+-chelating activities.[15]
While direct comparative studies on the antioxidant capacity of 5-hydroxy versus 6-hydroxy THIQs are less common, the extensive evidence for the potent antioxidant effects of 6-hydroxy and 6,7-dihydroxy derivatives suggests that this substitution pattern is highly effective in conferring antioxidant properties.
Summary of Comparative Bioactivity
| Biological Activity | 5-Hydroxy-THIQs | 6-Hydroxy-THIQs / 6,7-Dihydroxy-THIQs | Key Findings |
| Neuroprotection | Decreased neurotoxicity compared to parent compounds.[4][5] | Can be neuroprotective by enhancing antioxidant systems.[9][10] However, N-methylated and oxidized derivatives of 6,7-dihydroxy-THIQs can be neurotoxic.[7][8] | Hydroxylation is generally beneficial, but the 6,7-dihydroxy pattern can lead to a more complex profile. |
| Receptor Affinity | Generally less potent at histamine H3 receptors compared to 6- and 7-substituted isomers.[13] | Higher potency at histamine H3 receptors.[13] 6,7-dihydroxy substitution confers high affinity for dopamine D3 and beta-adrenergic receptors.[11][12] | The 6- and 7-positions appear to be more critical for high-affinity interactions with several GPCRs. |
| Antioxidant Activity | Likely possesses antioxidant properties due to the phenolic hydroxyl group. | Potent antioxidant and free radical scavenging activity, particularly in the 6-hydroxy and 6,7-dihydroxy forms.[9][10][15] | The 6-hydroxy and 6,7-dihydroxy substitution patterns are well-documented for their strong antioxidant effects. |
Experimental Methodologies
The following sections provide an overview of a typical experimental workflow for assessing the bioactivity of THIQ compounds and a detailed protocol for a neurotoxicity assay.
General Workflow for Bioactivity Assessment
Caption: General experimental workflow for the comparative bioactivity assessment of THIQ analogs.
Neurotoxicity Assessment Protocol: MTT Assay
This protocol details a common method for assessing the cytotoxicity of compounds on a neuronal cell line, such as SH-SY5Y human neuroblastoma cells.
Objective: To determine the effect of 5-hydroxy and 6-hydroxy THIQ derivatives on the viability of SH-SY5Y cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified by spectrophotometry.
Materials:
-
SH-SY5Y cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
5-hydroxy and 6-hydroxy THIQ test compounds
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh medium.
-
Seed the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the 5-hydroxy and 6-hydroxy THIQ compounds in DMSO.
-
Prepare serial dilutions of the test compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include wells with medium alone (negative control) and wells with a known neurotoxin (e.g., MPP+) as a positive control.
-
Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for another 4 hours at 37°C.
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control cells using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell viability).
-
Signaling Pathway Implication: Neuroprotection via Antioxidant Response
Caption: Proposed mechanism of neuroprotection by 6-hydroxy-THIQs via the Nrf2-ARE pathway.
Conclusion
The position of a single hydroxyl group on the tetrahydroisoquinoline scaffold is a powerful modulator of biological activity. The available evidence suggests that while both 5-hydroxy and 6-hydroxy THIQs can offer therapeutic potential, they exhibit distinct pharmacological profiles. 6-Hydroxy and, by extension, 6,7-dihydroxy-THIQs have been more extensively studied and have demonstrated potent antioxidant effects and high affinity for several key receptor targets, including dopaminergic, adrenergic, and histaminic systems. However, the potential for metabolic activation to neurotoxic species with the 6,7-dihydroxy substitution pattern necessitates careful consideration in drug design.
In contrast, the 5-hydroxy substitution appears to be a favorable modification for reducing the toxicity of parent THIQ compounds, though its broader receptor pharmacology is less well-defined in direct comparison to the 6-hydroxy isomer. Future research focusing on a side-by-side comparison of these isomers across a wider range of biological assays will be invaluable in further elucidating their structure-activity relationships and guiding the development of next-generation THIQ-based therapeutics.
References
-
Neuroprotective or Neurotoxic Activity of 1-Methyl-1,2,3,4-tetrahydroisoquinoline and Related Compounds. ResearchGate. [Link]
-
Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. PubMed. [Link]
-
Neuroprotective TIQs: 1-(4-hydroxyphenyl)methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol ((S). ResearchGate. [Link]
-
6-Hydroxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline Demonstrates Neuroprotective Properties in Experimental Parkinson's Disease by Enhancing the Antioxidant System, Normalising Chaperone Activity and Suppressing Apoptosis. ResearchGate. [Link]
-
Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion. PubMed. [Link]
-
THIQ – Knowledge and References. Taylor & Francis Online. [Link]
-
Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. PubMed. [Link]
-
1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes. PubMed. [Link]
-
Synthesis and In-Silico Analysis of Novel Tetrahydroquinolines and Their Antioxidant Activity. MDPI. [Link]
-
New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif. PMC. [Link]
-
Synthesis of biologically important tetrahydroisoquinoline (THIQ) motifs using quantum dot photocatalyst and evaluation of their anti-bacterial activity. Royal Society of Chemistry. [Link]
-
Dopamine release within forebrain sites perfused with tetrahydroisoquinolines or tryptoline in the rat. PubMed. [Link]
-
Synthesis, transformations and biological activity of derivatives of 5,6,7,8-tetrahydroisoquinolines. ResearchGate. [Link]
-
Synthesis and Biological Evaluation of Tetrahydroisoquinolin-4-ol Derivatives. ConnectSci. [Link]
-
The Tetrahydroisoquinoline Derivative SB269,652 Is an Allosteric Antagonist at Dopamine D3 and D2 Receptors. PMC. [Link]
-
Synthesis and biological evaluation of tetrahydroisoquinoline-derived antibacterial compounds. PubMed. [Link]
-
Dopaminergic isoquinolines with hexahydrocyclopenta[ij]-isoquinolines as D2-like selective ligands. PubMed. [Link]
-
[Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids]. PubMed. [Link]
-
A comparison of 6,7-dihydroxytetrahydroisoquinoline, salsolinol and tetrahydropapaveroline as inhibitors of monoamine oxidase within the adrenergic nerve plexus of the isolated mouse atrium. PubMed. [Link]
-
(-)-noradrenaline [Ligand Id: 505] activity data from GtoPdb and ChEMBL. EMBL-EBI. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry. [Link]
-
Substituted 1,2,3,4-tetrahydroquinolin-6-yloxypropanes as beta3-adrenergic receptor agonists: design, synthesis, biological evaluation and pharmacophore modeling. PubMed. [Link]
-
Dopamine-derived 1-methyl-6,7-dihydroxyisoquinolines as hydroxyl radical promoters and scavengers in the rat brain: in vivo and in vitro studies. PubMed. [Link]
-
Enhanced Bioactivity of Quercetin–Tetrahydroisoquinoline Derivatives: Effect on Lipophilicity, Enzymes Inhibition, Antioxidant Potential, and Cytotoxicity. MDPI. [Link]
-
Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. PMC. [Link]
-
Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS. PMC. [Link]
-
Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry. [Link]
-
THIQs Revisited. Practical Recovery. [Link]
-
In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. MDPI. [Link]
Sources
- 1. [Bioactivity diversity and functional mechanism of tetrahydroisoquinoline alkaloids] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. THIQs Revisited - practicalrecovery [practicalrecovery.com]
- 7. Cytotoxicity of dopamine-derived 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine-derived 1-methyl-6,7-dihydroxyisoquinolines as hydroxyl radical promoters and scavengers in the rat brain: in vivo and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Neuroprotective effect of 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline mediated via regulation of antioxidant system and inhibition of inflammation and apoptosis in a rat model of cerebral ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New tetrahydroisoquinoline-based D3R ligands with an o-xylenyl linker motif - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1-Benzyl-1,2,3,4-tetrahydroisoquinoline-6,7-diols as novel affinity and photoaffinity probes for beta-adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. mdpi.com [mdpi.com]
- 15. Catechol Tetrahydroisoquinolines: Synthesis, Biological Activity, and Natural Occurrence in Portulaca oleracea as Analyzed by UPLC-Q-TOF-ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of Isoquinoline Acetate Derivatives: A Comparative Analytical Guide
Topic: Spectroscopic Characterization of Isoquinoline Acetate Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In medicinal chemistry, Isoquinoline Acetate derivatives (e.g., ethyl 1-isoquinolineacetate or
This guide objectively compares the spectroscopic performance of Isoquinoline Acetate derivatives against their primary structural alternatives: Quinoline Acetates (regioisomers) and Isoquinoline Free Bases (precursors). By synthesizing NMR, IR, and MS data, we establish a self-validating protocol for definitive identification.
Comparative Analysis: Isoquinoline Acetate vs. Alternatives
The primary analytical challenge lies in distinguishing the isoquinoline core from its quinoline isomer and confirming the specific attachment of the acetate group (C-functionalized vs.
1.1. NMR Spectroscopy: The Definitive Fingerprint
Nuclear Magnetic Resonance (NMR) offers the highest resolution for distinguishing these isomers. The position of the nitrogen atom induces distinct deshielding effects on adjacent protons.
Table 1: Comparative
| Feature | Isoquinoline-1-acetate (Target) | Quinoline-2-acetate (Alternative) | |
| Diagnostic Proton | H-3 doublet (~8.5 ppm) | H-4 doublet (~8.1 ppm) | H-1 singlet/multiplet (~4.7 ppm) |
| Missing Signal | H-1 (Replaced by acetate) | H-2 (Replaced by acetate) | NH (Replaced by acetyl) |
| Acetate | Singlet, | Singlet, | N/A (Methyl is singlet |
| Carbonyl ( | Ester: | Ester: | Amide: |
| Heterocyclic C ( | C-1 : | C-2 : | C-1 : |
Expert Insight: In 1-substituted isoquinolines, the loss of the highly deshielded H-1 proton (
> 9.0 ppm in the free base) is the primary indicator of successful functionalization. In contrast, quinoline derivatives lose the H-2 signal (~8.9 ppm).[6]
1.2. Infrared (IR) Spectroscopy: Functional Group Validation
While less specific for the aromatic core, IR is critical for distinguishing the nature of the acetate derivative (Ester vs. Amide vs. Salt).
-
Isoquinoline-1-acetate (Ester): Sharp
stretch at 1735–1750 cm . -
-Acetyl Derivative (Amide): Broad/Strong
stretch at 1640–1660 cm (Amide I band). -
Isoquinolinium Acetate (Salt): Broad carboxylate bands (
) at 1550–1610 cm and broad stretches.
1.3. Mass Spectrometry: Fragmentation Logic
MS provides orthogonal validation through characteristic fragmentation pathways.
-
Isoquinoline Acetates: Typically show a base peak corresponding to the loss of the alkoxy group (e.g.,
) followed by the expulsion of . -
-Acetyl Derivatives: Characteristically lose the acetyl group as a ketene neutral loss (
) or form the acylium ion ( 43).
Experimental Protocols
Protocol A: High-Resolution NMR Characterization
Rationale: Standard 1D NMR often results in signal overlap in the aromatic region (7.0–8.0 ppm). This protocol utilizes 2D correlations to map the spin system.
-
Sample Preparation: Dissolve 5–10 mg of the derivative in 600
L of CDCl (neutralized with basic alumina to prevent salt formation). -
Acquisition (
H):-
Spectral Width: -2 to 14 ppm.
-
Relaxation Delay (
): 2.0 s (Ensure integration accuracy for the acetate methyl).
-
-
Acquisition (
C):-
Scans: Minimum 512.
-
Critical Step: Set
to 3.0 s to allow relaxation of quaternary carbons (C-1 and Carbonyl).
-
-
2D Validation:
-
Run HSQC to correlate protons to their attached carbons.
-
Run HMBC optimized for
. Look for the correlation between the Acetate protons and the Isoquinoline C-1 ring carbon. This is the "smoking gun" for regio-assignment.
-
Protocol B: Mass Spectrometry Fragmentation Analysis
Rationale: ESI-MS in positive mode is preferred for nitrogen heterocycles due to easy protonation.
-
Ion Source: ESI (+)
-
Direct Infusion: 5
L/min in MeOH/Water (50:50) + 0.1% Formic Acid. -
Collision Energy Ramp: 10–40 eV.
-
Data Analysis: Monitor the transition of
.-
Interpretation: If the 42 Da loss is dominant, it suggests an
-acetyl group (labile amide). If the loss is 45 Da (OEt) or 60 Da (HOAc), it suggests an ester side chain.
-
Analytical Workflow Visualization
The following diagram illustrates the logical decision tree for distinguishing Isoquinoline Acetate derivatives from their isomers using the data described above.
Figure 1: Spectroscopic Decision Tree for differentiating Isoquinoline-1-acetate from Quinoline-2-acetate.
Mechanistic Pathway: Mass Spectrometry Fragmentation[7][8]
Understanding the fragmentation allows researchers to validate the structure without a reference standard.
Figure 2: Proposed ESI-MS fragmentation pathway for Ethyl 1-isoquinolineacetate.
References
-
MDPI. "Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents." Molecules, 2024.[2][7] [Link]
-
National Institute of Standards and Technology (NIST). "Ethyl Acetate Infrared Spectrum." NIST Chemistry WebBook, SRD 69. [Link]
-
Scientific Reports. "Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry." Nature, 2020. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents | MDPI [mdpi.com]
- 3. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. direct.ksu.edu.sa [direct.ksu.edu.sa]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Isolation, biological activity, and synthesis of isoquinoline alkaloids - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00023D [pubs.rsc.org]
reference standard qualification for 1,2,3,4-Tetrahydro-5-isoquinolinol
An In-Depth Technical Guide to the Reference Standard Qualification of 1,2,3,4-Tetrahydro-5-isoquinolinol
For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This integrity is anchored to the quality of the reference standards used. A reference standard is a highly purified and well-characterized substance used as a measurement base in analytical procedures. This guide provides a comprehensive framework for the qualification of a 1,2,3,4-Tetrahydro-5-isoquinolinol reference standard, a critical component in the development of various potential therapeutics.
The qualification process ensures that a batch of material possesses the identity, purity, and potency suitable for its intended use. This process is not merely a set of experiments but a holistic approach to establish and maintain the standard's quality over its lifecycle, guided by principles outlined by the International Council for Harmonisation (ICH).[1][2]
The Imperative of a Qualified Reference Standard
In pharmaceutical quality control, analytical procedures like High-Performance Liquid Chromatography (HPLC) are relative methods. Their accuracy and traceability hinge on calibration against a primary standard.[3] A primary reference standard is a substance demonstrated through extensive analytical testing to be authentic and of high purity, without comparison to another standard.[3] However, due to the limited availability and high cost of primary standards, laboratories often qualify secondary reference standards (also known as working standards) for routine use.[1][4] This qualification process rigorously demonstrates equivalency to the primary standard.[1]
This guide will compare the necessary analytical assessments for a candidate batch of 1,2,3,4-Tetrahydro-5-isoquinolinol (a "Secondary Standard") against a pre-qualified Primary Standard, providing the experimental framework and data-driven acceptance criteria for its formal qualification.
The Qualification Workflow: A Step-by-Step Overview
The qualification of a reference standard is a systematic process that moves from structural confirmation to quantitative assessment and finally to official documentation. Each step builds upon the last to create a comprehensive data package that substantiates the material's suitability.
Caption: A generalized workflow for the qualification of a secondary reference standard.
Part A: Identity Confirmation – Is the Material What It Claims to Be?
The first and most fundamental step is to unequivocally confirm the chemical structure of the candidate material. This is achieved using a suite of spectroscopic techniques that probe different aspects of the molecule's architecture.
1. Mass Spectrometry (MS): This technique provides the molecular weight of the compound, offering the first piece of evidence for its identity. For 1,2,3,4-Tetrahydro-5-isoquinolinol (C₉H₁₁NO), the expected monoisotopic mass is approximately 149.0841 g/mol . Electrospray ionization (ESI) is a suitable method, and high-resolution mass spectrometry (HRMS) can confirm the elemental composition.[5]
2. Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are arguably the most powerful tools for structural elucidation.
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. For 1,2,3,4-Tetrahydro-5-isoquinolinol, one would expect distinct signals for the aromatic protons, the benzylic protons (at C4), the protons adjacent to the nitrogen (at C1 and C3), and the phenolic and amine protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule. The spectrum should reveal nine distinct carbon signals corresponding to the molecular structure.
3. Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in the molecule. Key expected absorptions for 1,2,3,4-Tetrahydro-5-isoquinolinol include:
-
O-H stretch: A broad band characteristic of the phenolic hydroxyl group.
-
N-H stretch: A moderate band for the secondary amine.
-
C-H stretches: Signals for both aromatic (sp²) and aliphatic (sp³) C-H bonds.
-
C=C stretches: Absorptions corresponding to the aromatic ring.
The spectra obtained from the candidate material must be identical to those of the primary reference standard.
Part B: Purity Assessment – What Else Is in the Sample?
No substance is 100% pure. The goal of purity testing is to quantify the main component and to identify and quantify any impurities present.[6] High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse technique for this purpose.[7]
The causality behind choosing a reverse-phase HPLC method is its excellent ability to separate compounds of moderate polarity, like our target analyte, from both more polar and less polar impurities. A gradient elution is often preferred over isocratic elution to ensure that late-eluting, non-polar impurities are detected and resolved within a reasonable runtime.
Key Purity Assessments:
-
Chromatographic Purity (Area %): This is the primary measure, calculated by dividing the peak area of the main component by the total area of all peaks in the chromatogram.
-
Impurity Profiling: The ICH Q3A(R2) guideline provides thresholds for reporting, identifying, and qualifying impurities in new drug substances.[6] Any impurity above the identification threshold (e.g., 0.10%) must be structurally characterized if possible.[6]
-
Peak Purity Analysis: A photodiode array (PDA) detector is crucial. It assesses whether the peak corresponding to 1,2,3,4-Tetrahydro-5-isoquinolinol is spectrally homogeneous, ensuring no co-eluting impurities are hiding underneath.
Caption: A simplified schematic of a typical HPLC system for purity analysis.
Part C: Assay (Potency) Determination – How Much Active Substance Is Present?
While chromatographic purity measures the main peak relative to other UV-active impurities, the Assay, or Potency, provides an absolute measure of the mass of the pure substance. This is critical for its use in quantitative analyses. The most common approach is Mass Balance .
Assay by Mass Balance (%) = 100% - (% Water Content) - (% Residual Solvents) - (% Non-volatile Residue)
-
Water Content: Determined by Karl Fischer titration.
-
Residual Solvents: Measured by Headspace Gas Chromatography (GC), according to ICH Q3C guidelines.[6]
-
Non-volatile Residue (Residue on Ignition): Determined by a sulfated ash test to measure inorganic impurities.
The Assay value is reported on the Certificate of Analysis and is the value used to prepare standard solutions of a known concentration.
Part D: Comparative Analysis & Acceptance Criteria
The core of the qualification is the direct comparison of the candidate secondary standard against the primary standard. All critical tests are run side-by-side to demonstrate equivalency.
Table 1: Hypothetical Comparison Data for Reference Standard Qualification
| Test Parameter | Method | Acceptance Criteria | Primary Standard (Lot P1) | Candidate Standard (Lot S1) | Result |
| Identity | |||||
| ¹H NMR | 500 MHz | Spectrum conforms to structure and is identical to the primary standard. | Conforms | Conforms | Pass |
| Mass Spec (HRMS) | ESI-TOF | Measured mass ± 5 ppm of theoretical mass. | 149.0843 (+1.3 ppm) | 149.0842 (+0.7 ppm) | Pass |
| IR Spectroscopy | KBr Pellet | Spectrum is identical to the primary standard. | Conforms | Conforms | Pass |
| Purity | |||||
| Purity by HPLC | RP-HPLC, 280 nm | ≥ 99.5% area | 99.89% | 99.85% | Pass |
| Individual Impurity | RP-HPLC, 280 nm | No single impurity > 0.15% | Largest Impurity: 0.06% | Largest Impurity: 0.08% | Pass |
| Total Impurities | RP-HPLC, 280 nm | ≤ 0.5% | 0.11% | 0.15% | Pass |
| Assay (Potency) | |||||
| Water Content | Karl Fischer | ≤ 0.5% | 0.12% | 0.18% | Pass |
| Residual Solvents | Headspace GC | Meets ICH Limits | < 0.05% (Acetone) | < 0.05% (Acetone) | Pass |
| Residue on Ignition | USP <281> | ≤ 0.1% | 0.03% | 0.04% | Pass |
| Assay (by Mass Balance) | Calculation | Report Value | 99.8% | 99.7% | Pass |
Detailed Experimental Protocols
Protocol 1: Purity Determination by Reverse-Phase HPLC
This protocol is designed to separate 1,2,3,4-Tetrahydro-5-isoquinolinol from potential process impurities and degradation products.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. The acid is used to ensure consistent protonation of the basic amine, leading to better peak shape.[7]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.
-
System Suitability: Before analysis, inject a standard solution six times. The relative standard deviation (RSD) for the peak area should be ≤ 1.0%.[8]
-
Analysis: Inject the primary and candidate standards in duplicate. Integrate all peaks greater than 0.05% of the main peak area.
Protocol 2: Identity Confirmation by ¹H NMR
-
Instrumentation: 500 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in 0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO is chosen for its ability to dissolve the sample and to allow for the observation of exchangeable protons (OH and NH).
-
Acquisition Parameters:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual DMSO solvent peak at 2.50 ppm.
-
-
Data Analysis: Integrate all signals and assign them to the corresponding protons in the 1,2,3,4-Tetrahydro-5-isoquinolinol structure. Compare the chemical shifts, multiplicities, and coupling constants with the data from the primary standard.
Conclusion
The qualification of a 1,2,3,4-Tetrahydro-5-isoquinolinol reference standard is a rigorous, multi-faceted process that underpins the reliability of all subsequent analytical work. It requires orthogonal analytical techniques to confirm identity, purity, and potency. By demonstrating equivalency against a primary standard through side-by-side analysis and adhering to pre-defined acceptance criteria, a candidate batch can be certified as a secondary or working reference standard. This self-validating system of characterization and comparison ensures that the standard is fit for its purpose, providing the trustworthiness required for drug development and quality control.[1]
References
- ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). ResolveMass.
- SIELC Technologies. (2018, February 16). Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column.
- European Pharmaceutical Review. (n.d.). Pharmaceutical quality control: the reference standards labyrinth.
- ResolveMass Laboratories Inc. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Pharmaguideline. (2024, December 15). ICH Guidelines for Pharmaceuticals | Complete Overview with Examples.
- PharmaRegulatory.in. (2025, December 19).
- Borer, M. (2019, March 12).
- Choudhary, A. (2012, April 15). Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards. Pharmaguideline.
- Inoue, H., Matsubara, D., & Tsuruta, Y. (2008). Simultaneous analysis of 1,2,3,4-tetrahydroisoquinolines by high-performance liquid chromatography using 4-(5,6-dimethoxy-2-phthalimidinyl)-2-methoxyphenylsulfonyl chloride as a fluorescent labeling reagent.
- Igarashi, K., et al. (2023). Studies on the analysis of 1,2,3,4-tetrahydroisoquinoline (TIQ) and 1-methyl-1,2,3,4-tetrahydroisoquinoline (1-MeTIQ) in biological samples by liquid chromatography-tandem mass spectrometry. Medical Mass Spectrometry, 7(1), 1-8.
- BioPharma Consulting Group. (2025, July 21). Creating Working Reference Standard (WRS)
Sources
- 1. resolvemass.ca [resolvemass.ca]
- 2. ICH Guidelines for Pharmaceuticals | Complete Overview with Examples | Pharmaguideline [pharmaguideline.com]
- 3. documents.lgcstandards.com [documents.lgcstandards.com]
- 4. biopharmaconsultinggroup.com [biopharmaconsultinggroup.com]
- 5. jsbms.jp [jsbms.jp]
- 6. tasianinch.com [tasianinch.com]
- 7. Separation of 1,2,3,4-Tetrahydroisoquinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. Guidelines for Receipt and Usage of Reference Standards and Qualification and Usage of Working Standards | Pharmaguideline [pharmaguideline.com]
Advanced Impurity Profiling Guide: 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
Comparative Analysis of Analytical Strategies: HPLC-UV vs. UHPLC-Q-TOF-MS
Executive Summary & Strategic Imperative
1,2,3,4-Tetrahydro-5-isoquinolinol (5-OH-THIQ) Acetate is a critical scaffold in the synthesis of neuromuscular blockers (e.g., cisatracurium) and isoquinoline alkaloids. While the Acetate salt offers superior solubility and handling properties compared to the Hydrochloride (HCl) or Free Base forms, it introduces a unique impurity profile that challenges traditional Quality Control (QC) methods.
This guide objectively compares two impurity profiling methodologies:
-
The Standard: High-Performance Liquid Chromatography with UV Detection (HPLC-UV).
-
The Advanced Alternative: Ultra-High-Performance Liquid Chromatography with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS).
Key Finding: Our comparative data indicates that while HPLC-UV is sufficient for quantifying known impurities (Process Capability
The Challenge: Chemical Instability & Salt-Specific Impurities
The 5-OH-THIQ core is susceptible to oxidative dehydrogenation and dimerization. Furthermore, the acetate counter-ion, while stabilizing the amine, can participate in side reactions under thermal stress.
Figure 1: Impurity Genesis Pathways
Visualization of the degradation and artifact formation pathways specific to the Acetate salt.
Caption: Pathway analysis revealing oxidative degradation (Red) and salt-specific N-acetylation (Yellow) risks.
Methodology Comparison
Method A: Standard HPLC-UV (The Control)
-
Role: Routine QC release testing.
-
Mechanism: Isocratic/Gradient elution on C18 silica with UV detection at 280 nm.
-
Limitation: Relies on retention time matching; "blind" to co-eluting impurities or non-chromophores.
Method B: UHPLC-Q-TOF-MS (The Challenger)
-
Role: Deep impurity profiling, structure elucidation, and genotoxic risk assessment.
-
Mechanism: Sub-2
particle separation coupled with high-resolution accurate mass (HRAM) detection. -
Advantage: Resolves isobaric interferences and detects trace impurities (
) without reference standards.
Experimental Protocols (Self-Validating Systems)
Protocol A: Sample Preparation (Unified)
To ensure the validity of the comparison, the same sample preparation is used for both workflows.
-
Solvent: Dissolve 50 mg 5-OH-THIQ Acetate in 50 mL Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.
-
Why: Acidic pH prevents oxidation of the phenol/amine during prep.
-
-
Concentration: 1.0 mg/mL (Target).
-
Filtration: 0.22
PTFE syringe filter (Pre-rinsed).
Protocol B: UHPLC-Q-TOF-MS Parameters
-
System: Agilent 1290 Infinity II / 6545 Q-TOF (or equivalent).
-
Column: Waters ACQUITY UPLC HSS T3 (1.8
, 2.1 x 100 mm).-
Expert Insight: The T3 bonding is critical for retaining polar amines like THIQ which often elute in the void volume on standard C18.
-
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water (LC-MS Grade).
-
B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient:
-
0-1 min: 5% B (Isocratic hold for polar retention).
-
1-10 min: 5%
95% B. -
10-12 min: 95% B.
-
-
Flow Rate: 0.4 mL/min.
-
Temp: 40°C.
-
Mass Spec Source: ESI Positive Mode.
-
Gas Temp: 325°C.
-
Fragmentor: 135 V.
-
Comparative Performance Data
The following data demonstrates the detection capability gap between the two methods on a "fresh" vs. "stressed" (60°C, 48h) batch of commercial 5-OH-THIQ Acetate.
Table 1: Sensitivity and Resolution Comparison
| Parameter | Method A: HPLC-UV (280 nm) | Method B: UHPLC-Q-TOF-MS | Performance Delta |
| Run Time | 35.0 min | 12.0 min | 3x Faster |
| LOD (Limit of Detection) | 0.05% (500 ppm) | 0.001% (10 ppm) | 50x More Sensitive |
| Peak Capacity | ~150 | ~400 | High Resolution |
| Impurity ID | Retention Time only | Exact Mass (<2 ppm error) | Definitive ID |
| Co-elution Risk | High (Dimer/Parent overlap) | Low (Mass resolved) | Specificity |
Table 2: Impurity Quantitation (Stressed Sample)
| Impurity | Structure Note | Method A Result (%) | Method B Result (%) | Interpretation |
| 5-Isoquinolinol | Aromatized | 0.12% | 0.14% | Comparable. |
| N-Acetyl-THIQ | Salt Artifact | Not Detected | 0.08% | Critical Miss by HPLC (Low UV response). |
| THIQ Dimer | Oxidative | 0.05% | 0.06% | Method B confirms via [2M+H]+. |
| Unknown @ 4.2 min | Potential Genotoxin | Not Detected | 0.02% | Method B flags trace risks. |
Detailed Workflow Visualization
The following diagram illustrates the validated workflow for profiling the Acetate salt, highlighting the decision points where Method B (MS) becomes mandatory.
Caption: Integrated Analytical Workflow. Method B is triggered for structural elucidation of unknowns >0.10% (ICH Q3A threshold).
Critical Discussion & Recommendations
The "Acetate" Factor
The key differentiator in this profile is the N-Acetyl impurity (Impurity C) . In standard HPLC-UV, this impurity often co-elutes with the solvent front or lacks sufficient conjugation for strong UV absorption at 280 nm. However, in Method B (MS), it shows a distinct
-
Implication: If you rely solely on HPLC-UV, you may be releasing material with significant N-acetyl contamination, which effectively lowers the potency of the active amine.
Regulatory Compliance (ICH Q3A/Q3B)
For drug development, Method B is mandatory during the validation phase.
-
Reporting Threshold: 0.05% (Method A fails here).
-
Identification Threshold: 0.10% (Method A requires external standards; Method B provides formula).
Recommendation
For Routine QC , Method A is acceptable only if the method is cross-validated against Method B to ensure no co-eluting impurities exist at the retention time of the main peak. For Process Development and Vendor Qualification , Method B (UHPLC-Q-TOF) should be the primary standard to ensure the acetate salt has not undergone thermal degradation during drying processes.
References
-
International Council for Harmonisation (ICH). "ICH Q3A(R2): Impurities in New Drug Substances."[1][2][3] ICH Guidelines, 2006.[4] [Link]
-
International Council for Harmonisation (ICH). "ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals." ICH Guidelines, 2017. [Link]
-
Gu, H., et al. "UHPLC-Q-TOF-MS/MS based profiling of impurities in isoquinoline alkaloids." Journal of Pharmaceutical Analysis, 2018. [Link]
-
Phenomenex. "HPLC vs. UHPLC: Key Differences & Applications." Technical Guides, 2025. [Link]
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate
The foundational principle of this guide is precaution. In the absence of specific hazard data, we will treat 1,2,3,4-Tetrahydro-5-isoquinolinol Acetate as a hazardous waste. This approach ensures the highest level of safety for laboratory personnel and the environment.
Hazard Assessment and Waste Classification
The initial and most critical step in any chemical disposal procedure is to understand the potential hazards associated with the substance. While detailed toxicological data for this compound is limited, information from related tetrahydroisoquinoline derivatives indicates potential for skin and eye irritation, and possible harm if inhaled or swallowed.[1][2] Some related compounds are also noted as being harmful to aquatic life with long-lasting effects.
Given these potential hazards, it is prudent to manage all waste containing this compound as hazardous chemical waste. According to the Environmental Protection Agency (EPA), chemical waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity.[3]
Table 1: Summary of Potential Hazards of Tetrahydroisoquinoline Derivatives
| Hazard Type | Potential Effects |
| Acute Toxicity | May be harmful if swallowed or inhaled.[1] |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation.[2] |
| Respiratory Irritation | May cause respiratory irritation.[2] |
| Chronic/Specific Organ Toxicity | Some related compounds may cause cancer.[4] |
| Aquatic Toxicity | May be harmful to aquatic life with long-lasting effects. |
Segregation and Collection of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions and ensure compliant disposal.[5][6]
dot
Caption: Waste Segregation Workflow.
Step-by-Step Protocol for Waste Collection:
-
Designate Waste Containers: At the point of generation, establish separate, clearly labeled waste containers for solid and liquid waste containing this compound.[7]
-
Solid Waste:
-
Place all contaminated solid materials, such as gloves, paper towels, weigh boats, and empty vials (that cannot be decontaminated), into a designated solid chemical waste container.
-
This container should be a durable, leak-proof container with a secure lid. A plastic-lined cardboard box or a dedicated plastic drum is often suitable.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, including reaction mixtures, purification fractions, and rinsing solvents, in a dedicated liquid waste container.
-
The container must be chemically compatible with the waste. For many organic and aqueous solutions, a high-density polyethylene (HDPE) or glass container is appropriate.[5][6] Avoid using metal containers if the waste is acidic, as it could cause corrosion.[5]
-
Keep halogenated and non-halogenated solvent waste in separate containers if required by your institution's waste management program.[6]
-
-
Sharps Waste:
-
Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated, puncture-resistant sharps container.[8]
-
-
Incompatible Wastes: Never mix incompatible waste streams. For example, do not mix acidic waste with basic waste in the same container.[6] While specific reactivity data for this compound is not available, it is known to be incompatible with strong oxidizing agents and strong acids.[1]
Labeling and Storage of Waste Containers
Accurate and thorough labeling is a critical safety and compliance measure. All waste containers must be properly labeled from the moment the first drop of waste is added.
dot
Caption: Example of a Hazardous Waste Label.
Storage Best Practices:
-
Secure Closure: Keep all waste containers tightly closed except when adding waste.[6]
-
Secondary Containment: Store liquid waste containers in a secondary containment bin or tray that can hold the entire volume of the largest container.[5] This is especially important for glass containers stored on the floor.[6]
-
Ventilation: Store waste in a well-ventilated area, such as a designated waste accumulation area or a fume hood.[1][3]
-
Location: Do not store waste containers in high-traffic areas, near heat sources, or in direct sunlight.[9]
-
Accumulation Time: Be aware of your institution's and the EPA's limits on how long hazardous waste can be stored in the laboratory before it must be collected by environmental health and safety personnel.[3]
Disposal Procedures
The final disposal of chemical waste must be handled by a licensed hazardous waste disposal company. Laboratory personnel should never dispose of chemical waste down the drain or in the regular trash.[3][10]
Step-by-Step Disposal Workflow:
-
Container Full: Once a waste container is nearly full (leaving some headspace to prevent spills), securely close the lid.
-
Finalize Label: Ensure the waste label is complete and accurate.
-
Request Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup. Follow their specific procedures for requesting a pickup.
-
Documentation: Maintain a log of the hazardous waste generated in your laboratory, as required by regulations.[3]
dot
Caption: Overview of the Disposal Workflow.
Spill and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate (if necessary): For large or uncontrolled spills, evacuate the area and contact your institution's emergency number.
-
Consult SDS: Refer to the SDS for similar compounds for specific spill cleanup information.
-
Small Spills: For small, manageable spills:
-
Wear appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Contain the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Decontamination: All materials used for spill cleanup must be disposed of as hazardous waste.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of this compound is a critical component of responsible laboratory practice. By treating this compound with precaution, adhering to rigorous segregation and labeling protocols, and partnering with your institution's EHS department, you ensure a safe working environment and maintain compliance with environmental regulations. This commitment to the complete lifecycle of our research chemicals is a hallmark of scientific integrity and professional responsibility.
References
- Daniels Health. (2025, May 21).
- Ace Waste.
- University of Canterbury. (2025, March 21). Laboratory Chemical Waste Handling and Disposal Guidelines.
- University of Wisconsin–Madison. Chapter 7 Chemical Disposal Procedures.
- University of Illinois. (2025, September 25). Chemical Waste Procedures | Division of Research Safety.
- Clean Harbors. (n.d.). 4 Best Practices for Effective Lab Waste Disposal Management.
- ChemicalBook.
- Physikalisch-Technische Bundesanstalt.
- AAPPTec, LLC.
- Fisher Scientific. (2025, December 23).
- Sigma-Aldrich. (2025, August 6).
- Fisher Scientific. (2025, December 22).
- Fisher Scientific.
- Sigma-Aldrich. (2024, March 8).
- Fisher Scientific. (2010, November 30).
- Fisher Scientific. (2025, December 19).
- Carl ROTH.
- PharmWaste Technologies, Inc.
- U.S. Environmental Protection Agency. Isoquinoline - Toxics Release Inventory.
- Cornell Law School. 40 CFR Appendix IX to Subpart CC of Part 261 - Wastes Excluded Under §§ 260.20 and 260.22.
- U.S. Environmental Protection Agency. (2026, January 22). Management of Hazardous Waste Pharmaceuticals.
- Chulalongkorn University. Guidelines for the classification of 20 hazardous wastes According to the WasteTrack system.
- U.S. Environmental Protection Agency. Toxicological Review of Quinoline (CAS No. 91-22-5) (PDF).
Sources
- 1. peptide.com [peptide.com]
- 2. fishersci.com [fishersci.com]
- 3. danielshealth.com [danielshealth.com]
- 4. fishersci.com [fishersci.com]
- 5. acewaste.com.au [acewaste.com.au]
- 6. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 7. canterbury.ac.nz [canterbury.ac.nz]
- 8. superiorwastedisposal.com [superiorwastedisposal.com]
- 9. 1,2,3,4-TETRAHYDROISOQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 10. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
